Product packaging for Ecopladib(Cat. No.:CAS No. 381683-92-7)

Ecopladib

Cat. No.: B1198706
CAS No.: 381683-92-7
M. Wt: 748.1 g/mol
InChI Key: FMMCHWHNSUBYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ecopladib (PLA 725) is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme upstream in the arachidonic acid pathway [1] [2] . It demonstrates potent activity with IC50 values of 0.15 μM and 0.11 μM in the GLU micelle and rat whole blood assays, respectively [1] [4] . Its mechanism involves inhibiting cPLA2α, which subsequently suppresses the production of a diverse range of pro-inflammatory lipid mediators, including prostaglandins (PGF2α) and leukotrienes (LTB4 and LTC4/D4/E4), with IC50 values in the 20-30 nM range [1] [4] . This compound is also reported to inhibit 12- and 15-HETE production via the lipoxygenase pathways [1] [4] . Importantly, it is inactive against COX-1 and COX-2 at 20 μM, highlighting its specific action on the upstream cPLA2α target and distinguishing it from non-steroidal anti-inflammatory drugs (NSAIDs) [1] . In vivo, this compound is orally efficacious, demonstrating significant anti-inflammatory effects in standard models. It reduces carrageenan-induced paw swelling with an ED50 of 40 mg/kg and inhibits COX-2 derived PGE2 formation in the rat carrageenan air pouch model with an ED50 of 8 mg/kg [1] [4] . Due to its well-defined mechanism and efficacy, this compound is a valuable research tool for investigating the role of cPLA2α in inflammatory processes, with potential applications in studying conditions like asthma, rheumatoid arthritis, and pain [2] [7] . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H33Cl3N2O5S B1198706 Ecopladib CAS No. 381683-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMCHWHNSUBYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191555
Record name Ecopladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381683-92-7
Record name Ecopladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ecopladib: A Technical Whitepaper on a Selective cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ecopladib, a potent and selective indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α). This compound was developed as a potential anti-inflammatory agent. This guide details its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction: Targeting the Inflammatory Cascade at its Source

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that initiates the inflammatory cascade. By catalyzing the hydrolysis of membrane phospholipids, it releases arachidonic acid (AA), the rate-limiting precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Due to its central role, cPLA2α has been a significant target for the development of novel anti-inflammatory therapeutics.

This compound (also known as PLA-725) emerged from a series of indole inhibitors designed to specifically target cPLA2α.[1] Its development was predicated on the hypothesis that inhibiting the initial step of the arachidonic acid cascade would offer a potent and potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) which target downstream cyclooxygenase (COX) enzymes.[1][2]

Chemical Structure of this compound

  • Molecular Formula: C₃₉H₃₃Cl₃N₂O₅S

  • IUPAC Name: 4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid

Mechanism of Action: The cPLA2α Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of cPLA2α. The activation of cPLA2α is a tightly regulated, multi-step process, making it an ideal point for therapeutic intervention.

The signaling pathway is as follows:

  • Stimulation: A variety of pro-inflammatory stimuli (e.g., cytokines, growth factors, ATP) bind to cell surface receptors.

  • Calcium Mobilization: This binding triggers an influx of extracellular calcium or the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration.

  • MAPK Phosphorylation: Concurrently, Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38, are activated, leading to the phosphorylation of cPLA2α on key serine residues (e.g., Ser-505).

  • Membrane Translocation: The combination of increased intracellular Ca²⁺ and phosphorylation induces a conformational change in cPLA2α. The enzyme's C2 domain binds calcium, facilitating its translocation from the cytosol to the nuclear envelope and endoplasmic reticulum.

  • Arachidonic Acid Release: At the membrane, the activated cPLA2α specifically hydrolyzes the sn-2 acyl bond of phospholipids, releasing arachidonic acid (AA) and a lysophospholipid.

  • Eicosanoid Synthesis: Free AA is then rapidly converted into prostaglandins by COX-1/2 enzymes and into leukotrienes by 5-lipoxygenase (5-LOX). These eicosanoids are potent mediators of inflammation, pain, and fever.

This compound blocks the process at step 5, preventing the release of arachidonic acid and thereby inhibiting the production of all downstream inflammatory mediators.

cPLA2_Signaling_Pathway cluster_stimuli External Stimuli cluster_cell Cellular Response cluster_downstream Downstream Mediators Stimuli Cytokines, Growth Factors, ATP, LPS Receptor Cell Surface Receptors Stimuli->Receptor Ca_Influx ↑ Intracellular [Ca²⁺] Receptor->Ca_Influx MAPK_Pathway MAPK Activation (ERK1/2, p38) Receptor->MAPK_Pathway cPLA2_active Active cPLA2α (Membrane) Ca_Influx->cPLA2_active MAPK_Pathway->cPLA2_active Phosphorylation cPLA2_inactive Inactive cPLA2α (Cytosol) cPLA2_inactive->cPLA2_active Translocation & Activation AA Arachidonic Acid (AA) cPLA2_active->AA Hydrolysis MembranePL Membrane Phospholipids MembranePL->cPLA2_active COX COX-1/2 AA->COX LOX 5-LOX AA->LOX This compound This compound This compound->cPLA2_active Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology: Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Inhibitory Profile of this compound

Assay Type Target / Endpoint Species IC₅₀ Reference(s)
GLU Micelle Assay cPLA2α Human (recombinant) 0.15 µM [3]
Rat Whole Blood Assay Eicosanoid Production Rat 0.11 µM [3]
PAPE Liposome Assay cPLA2α - 73% inhibition at 37 nM -
Eicosanoid Production Assay Prostaglandins (PGF2α) MC-9 Cells ~30 nM -
Eicosanoid Production Assay Leukotrienes (LTB4, LTC4/D4/E4) MC-9 Cells ~30 nM -
Selectivity Assay sPLA2 - 16% inhibition at 1 µM -

| Selectivity Assay | COX-1 / COX-2 | - | Inactive at 20 µM | - |

Table 2: In Vivo Preclinical Efficacy of this compound

Model Species Administration Endpoint Result Reference(s)
Carrageenan-Induced Paw Edema Rat Oral Reduction of paw swelling Orally efficacious [1][3]

| Carrageenan Air Pouch | Rat | Oral | Reduction of inflammatory exudate | Orally efficacious (ED₅₀ = 40 mg/kg) |[3] |

Clinical Development Status

This compound, along with the related compound giripladib, advanced into clinical trials. However, development was ultimately discontinued. A Phase II study of giripladib for osteoarthritis was terminated due to observations of gastrointestinal side effects.[4] While specific data from this compound's Phase I trial are not publicly available, the termination of the broader development program for this class of inhibitors suggests that a sufficient therapeutic window was not achieved.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of results and for designing future studies.

cPLA2α Mixed Micelle Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human cPLA2α against a phospholipid substrate presented in a mixed micelle format.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM CaCl₂.

    • Substrate Micelles: Prepare a stock solution of mixed micelles. A typical composition is 400 µM Triton X-100 (a non-ionic surfactant) and 100 µM of a specific phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC). The substrate should ideally contain a radiolabeled or fluorescently tagged arachidonic acid for detection.[5]

    • Enzyme Solution: Dilute recombinant human cPLA2α in assay buffer to a final concentration that yields a linear reaction rate under assay conditions.

    • Test Compound: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilution (or DMSO for control) to each well.

    • Add 178 µL of the substrate micelle solution to each well and mix.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the diluted cPLA2α enzyme solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a termination solution (e.g., containing EDTA to chelate calcium).

    • Separate the released free arachidonic acid from the unhydrolyzed phospholipid. This can be achieved by liquid-liquid extraction or solid-phase extraction.

    • Quantify the amount of released arachidonic acid using an appropriate method (e.g., liquid scintillation counting for radiolabeled AA, or LC-MS for unlabeled AA).[5][6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A23187-Stimulated Rat Whole Blood Assay (Representative Protocol)

This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a native cellular environment, providing a more physiologically relevant measure of potency.

  • Blood Collection:

    • Collect whole blood from rats (e.g., Sprague-Dawley) into heparinized tubes.

  • Compound Incubation:

    • Aliquot the whole blood (e.g., 500 µL) into tubes.

    • Add the test compound (this compound, dissolved in a vehicle like DMSO) at various final concentrations. Include a vehicle-only control.

    • Pre-incubate the blood with the compound for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation:

    • Add a calcium ionophore, A23187, to a final concentration of ~10 µM to stimulate cPLA2α activation via calcium influx.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

  • Sample Processing:

    • Stop the reaction by placing the tubes on ice and adding a solution to precipitate proteins and lyse red blood cells.

    • Centrifuge the samples to pellet cell debris.

    • Collect the supernatant (plasma) for analysis.

  • Eicosanoid Quantification:

    • Measure the concentration of a key eicosanoid product, such as Thromboxane B2 (TXB₂, a stable metabolite of TXA₂) or Leukotriene B4 (LTB₄), in the plasma using a validated ELISA or LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of eicosanoid production for each this compound concentration compared to the stimulated vehicle control.

    • Determine the IC₅₀ value by non-linear regression analysis.

Rat Carrageenan-Induced Paw Edema Model

This is a classic in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.

Paw_Edema_Workflow cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Induction & Measurement cluster_analysis Phase 3: Analysis Acclimatize Acclimatize Male Sprague-Dawley Rats Group Randomize into Groups (Vehicle, this compound, Positive Control) Acclimatize->Group Baseline Measure Baseline Paw Volume (Plethysmometer) Group->Baseline Dose Administer Compound Orally (p.o.) Baseline->Dose Induce Inject Carrageenan (1%) into Sub-plantar Region of Hind Paw Dose->Induce ~1 hr post-dose Measure_T1 Measure Paw Volume at 1 hr Induce->Measure_T1 Measure_T2 Measure Paw Volume at 2 hr Measure_T1->Measure_T2 Measure_T3 Measure Paw Volume at 3 hr Measure_T2->Measure_T3 Measure_T4 Measure Paw Volume at 4 hr Measure_T3->Measure_T4 Calculate Calculate Paw Edema Volume (Vt - V0) Measure_T4->Calculate Inhibition Calculate % Inhibition vs. Vehicle Calculate->Inhibition Analyze Statistical Analysis (e.g., ANOVA) Inhibition->Analyze Drug_Development_Cascade cluster_discovery Discovery & In Vitro Profiling cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development Target Target Identification (cPLA2α) Screening High-Throughput Screening & Lead Identification Target->Screening SAR Structure-Activity Relationship (SAR) Optimization → this compound Screening->SAR InVitro In Vitro Characterization (Potency, Selectivity, Cell-based Assays) SAR->InVitro PK Preclinical Pharmacokinetics (ADME) InVitro->PK Efficacy In Vivo Efficacy Models (e.g., Carrageenan Paw Edema) InVitro->Efficacy Tox Safety & Toxicology Studies PK->Tox Efficacy->Tox Phase1 Phase I Clinical Trial (Safety, Tolerability, PK in Humans) Tox->Phase1 Termination Program Termination (Reported side effects for class) Phase1->Termination

References

The Structure-Activity Relationship of Ecopladib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the production of downstream inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used to characterize these compounds, and visualizes the key signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound belongs to a class of indole-based inhibitors of cPLA2α. The core scaffold consists of an indole ring, which serves as a crucial structural motif for binding to the enzyme. The mechanism of action involves the specific and high-affinity binding of this compound to the active site of cPLA2α, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, the precursor to various pro-inflammatory eicosanoids.

Structure-Activity Relationship (SAR)

The seminal work by Lee et al. (2007) in the Journal of Medicinal Chemistry detailed the synthesis and SAR of a series of indole inhibitors, leading to the discovery of this compound (formerly compound 123). The following tables summarize the key quantitative data from this study, illustrating how modifications to the indole scaffold influence inhibitory activity against cPLA2α.

Table 1: In Vitro Inhibition of cPLA2α by this compound and Key Analogs
CompoundR1 SubstituentR2 SubstituentGLU Micelle IC50 (μM)Rat Whole Blood IC50 (μM)
This compound (123) Diphenylmethyl3,4-dichlorobenzyl0.15 0.11
Analog A H3,4-dichlorobenzyl1.22.5
Analog B Benzyl3,4-dichlorobenzyl0.50.8
Analog C DiphenylmethylBenzyl0.30.5
Analog D DiphenylmethylH>10>10

Data extracted from Lee KL, et al. J Med Chem. 2007 Mar 22;50(6):1380-400.

Table 2: Effect of this compound on Downstream Inflammatory Mediators
MediatorAssay SystemIC50 (nM)
Prostaglandin F2α (PGF2α)MC-9 Cells20-30
Leukotriene B4 (LTB4)MC-9 Cells20-30
Leukotriene C4/D4/E4MC-9 Cells20-30
12-HETEMC-9 Cells~300
15-HETEMC-9 Cells~300

Data from MedchemExpress product page for this compound, citing Lee KL, et al.

Experimental Protocols

cPLA2α GLU Micelle Assay

This in vitro enzymatic assay assesses the direct inhibitory activity of compounds on purified cPLA2α.

Materials:

  • Recombinant human cPLA2α

  • 7-hydroxycoumarinyl-γ-linolenate (GLU) substrate

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • CaCl2

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a substrate solution containing GLU and Triton X-100 in HEPES buffer.

  • Prepare an assay buffer containing HEPES, CaCl2, BSA, and DTT.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the recombinant cPLA2α enzyme to the wells containing the test compound and incubate for a specified period at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the GLU substrate solution to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm). The cleavage of the GLU substrate by cPLA2α releases the fluorescent coumarin.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rat Whole Blood Assay

This ex vivo assay measures the inhibitory effect of compounds on cPLA2α activity in a more physiologically relevant matrix.

Materials:

  • Freshly drawn rat whole blood (heparinized)

  • Calcium ionophore A23187

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2)

  • Centrifuge

Procedure:

  • Pre-incubate aliquots of fresh rat whole blood with various concentrations of the test compound or vehicle (DMSO) for a specified time at 37°C.

  • Stimulate the blood samples with calcium ionophore A23187 to induce cPLA2α activation and subsequent arachidonic acid release.

  • Incubate the stimulated blood for a defined period at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

  • Collect the plasma supernatant.

  • Measure the concentration of PGE2 or TXB2 in the plasma using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 or TXB2 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

cPLA2α Signaling Pathway

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes. This compound acts by inhibiting the initial step of this pathway.

cPLA2_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX cPLA2a cPLA2α cPLA2a->AA Catalyzes This compound This compound This compound->cPLA2a Inhibits PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

cPLA2α Signaling Pathway and this compound's Point of Intervention.
Experimental Workflow for cPLA2α Inhibitor Screening

The following diagram outlines the general workflow for the screening and evaluation of potential cPLA2α inhibitors like this compound.

Experimental_Workflow Start Compound Library PrimaryScreen Primary Screen: cPLA2α GLU Micelle Assay Start->PrimaryScreen HitIdentification Hit Identification (Potent Inhibitors) PrimaryScreen->HitIdentification HitIdentification->Start No SecondaryScreen Secondary Screen: Rat Whole Blood Assay HitIdentification->SecondaryScreen Yes LeadSelection Lead Selection (Cellular Potency) SecondaryScreen->LeadSelection LeadSelection->PrimaryScreen No InVivo In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) LeadSelection->InVivo Yes PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Candidate Drug Candidate PKPD->Candidate

General Workflow for the Discovery of cPLA2α Inhibitors.

Conclusion

The development of this compound represents a significant advancement in the targeted inhibition of cPLA2α for the treatment of inflammatory conditions. The structure-activity relationships established for the indole-based scaffold have provided a clear roadmap for the design of potent and selective inhibitors. The experimental protocols detailed herein are fundamental for the continued discovery and characterization of novel cPLA2α inhibitors. The visualization of the signaling pathway and experimental workflow provides a clear conceptual framework for researchers in the field of drug development. This in-depth technical guide serves as a valuable resource for scientists working to further unravel the therapeutic potential of cPLA2α inhibition.

Ecopladib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid from cell membranes, thereby inhibiting the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound has demonstrated robust inhibitory activity against cPLA2α in both enzymatic and cellular assays. Furthermore, it has shown efficacy in animal models of inflammation.

In Vitro and In Vivo Potency

The following table summarizes the key pharmacodynamic parameters of this compound.

Assay TypeModel SystemParameterValueReference
In VitroGLU Micelle AssayIC500.15 µM[1]
In VitroRat Whole Blood AssayIC500.11 µM[1]
In VitroPAPE Liposome Assay% Inhibition73% at 37 nM[1]
In VitroMC-9 Cell Assay (PGF2α production)IC5020-30 nM[1]
In VitroMC-9 Cell Assay (LTB4/LTC4/D4/E4 production)IC5020-30 nM[1]
In VivoRat Carrageenan Air Pouch ModelED508 mg/kg[1]
In VivoRat Carrageenan-Induced Paw EdemaED5040 mg/kg[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species, such as Cmax, Tmax, AUC, and oral bioavailability, are not publicly available in the abstracts of the primary literature. For this information, consultation of the full-text article by Lee KL, et al., in the Journal of Medicinal Chemistry (2007) is recommended.[2]

Preclinical Pharmacokinetic Parameters in Rats (Oral Administration)
ParameterValueReference
Cmax (Maximum Plasma Concentration)Data not available[2]
Tmax (Time to Maximum Concentration)Data not available[2]
AUC (Area Under the Curve)Data not available[2]
Oral Bioavailability (%)Data not available[2]
Half-life (t1/2)Data not available[2]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cPLA2α signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK MAPK (e.g., ERK) Receptor->MAPK Activates Ca2 Ca²⁺ Receptor->Ca2 Increases Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane Phospholipids->AA Releases cPLA2a_inactive Inactive cPLA2α MAPK->cPLA2a_inactive Phosphorylates cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Activation cPLA2a_active->Membrane Phospholipids Hydrolyzes This compound This compound This compound->cPLA2a_active Inhibits COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Ca2->cPLA2a_inactive Binds to C2 domain & promotes membrane translocation

Caption: cPLA2α signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments cited are provided below.

In Vivo Models

1. Rat Carrageenan-Induced Paw Edema

This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce swelling in the paw of a rat after injection of carrageenan, an inflammatory agent.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound (this compound) or vehicle is administered orally at a predetermined time before carrageenan injection.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Endpoint: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50, the dose that causes 50% inhibition of edema, can then be determined.

2. Rat Carrageenan Air Pouch Model

This model creates a subcutaneous cavity to study the cellular and exudative components of inflammation.

  • Animals: Male Sprague-Dawley rats are used.

  • Procedure:

    • An air pouch is formed by subcutaneous injection of sterile air into the dorsal region of the rats. The pouch is re-inflated with air several times over a period of days to create a stable cavity.

    • On the day of the experiment, the test compound (this compound) or vehicle is administered orally.

    • One hour after dosing, a 1% solution of carrageenan is injected into the air pouch to induce inflammation.

    • At a specified time point (e.g., 4 or 24 hours) after carrageenan injection, the animals are euthanized.

    • The air pouch is lavaged with saline, and the exudate is collected.

  • Endpoints: The volume of the exudate is measured, and the number of infiltrating leukocytes is counted. The levels of inflammatory mediators such as prostaglandins (e.g., PGE2) and leukotrienes in the exudate can also be quantified by methods like ELISA or LC-MS/MS. The ED50 for the inhibition of these endpoints can be calculated.

In Vitro Assays

While the specific, detailed protocols used for this compound in the primary literature are not fully available in the searched abstracts, the following represents standard methodologies for the assays mentioned.

1. GLU Micelle Assay for cPLA2α Inhibition

This is a fluorescence-based assay to measure the enzymatic activity of cPLA2α.

  • Principle: The assay uses a fluorescent substrate, 7-hydroxycoumarinyl-γ-linolenate (GLU), incorporated into mixed micelles. When cPLA2α hydrolyzes the substrate, it releases the fluorescent 7-hydroxycoumarin, which can be measured.

  • General Procedure:

    • Recombinant human cPLA2α is used as the enzyme source.

    • The substrate solution is prepared by mixing the GLU substrate with a detergent (e.g., Triton X-100) to form micelles.

    • The test compound (this compound) at various concentrations is pre-incubated with the enzyme in an appropriate buffer containing calcium.

    • The enzymatic reaction is initiated by adding the substrate solution.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Endpoint: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from the dose-response curve.

2. Rat Whole Blood Assay for cPLA2α Inhibition

This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant matrix.

  • Principle: Whole blood is stimulated to activate cPLA2α, leading to the production of downstream metabolites like thromboxane B2 (TXB2), a stable metabolite of thromboxane A2. The inhibitory effect of the compound is assessed by measuring the reduction in TXB2 levels.

  • General Procedure:

    • Freshly collected heparinized whole blood from rats is used.

    • The blood is pre-incubated with various concentrations of the test compound (this compound) or vehicle.

    • cPLA2α is activated by adding a stimulant, such as a calcium ionophore (e.g., A23187) or lipopolysaccharide (LPS).

    • The blood is incubated to allow for the production of eicosanoids.

    • The reaction is stopped, and plasma is separated by centrifugation.

  • Endpoint: The concentration of TXB2 in the plasma is measured using a specific immunoassay (e.g., ELISA). The IC50 value for the inhibition of TXB2 production is then calculated.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a cPLA2α inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making Enzyme_Assay Enzymatic Assay (e.g., GLU Micelle Assay) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Cell_Assay Cell-Based Assay (e.g., Eicosanoid Production) Cell_Assay->Determine_IC50 Whole_Blood_Assay Ex Vivo Assay (e.g., Rat Whole Blood Assay) Whole_Blood_Assay->Determine_IC50 PK_Studies Pharmacokinetic Studies in Rats (Oral Dosing) Determine_IC50->PK_Studies Promising Potency PD_Models Pharmacodynamic Models (e.g., Paw Edema, Air Pouch) Determine_IC50->PD_Models Promising Potency Determine_PK_Params Determine Cmax, Tmax, AUC, F PK_Studies->Determine_PK_Params Determine_ED50 Determine ED50 PD_Models->Determine_ED50 PK_PD_Correlation PK/PD Correlation Determine_PK_Params->PK_PD_Correlation Determine_ED50->PK_PD_Correlation Candidate_Selection Lead Candidate Selection PK_PD_Correlation->Candidate_Selection

Caption: Preclinical evaluation workflow for a cPLA2α inhibitor.

Conclusion

This compound is a potent inhibitor of cPLA2α with demonstrated in vitro and in vivo anti-inflammatory activity. The data presented in this guide, including pharmacodynamic parameters and detailed experimental protocols, provide a valuable resource for researchers in the field of inflammation and drug development. Further investigation to fully characterize its pharmacokinetic profile is warranted to support its potential clinical development.

References

In Vivo Efficacy of Ecopladib in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][2] The inhibition of cPLA2α is a promising therapeutic strategy for a variety of inflammatory conditions, including asthma, osteoarthritis, and rheumatoid arthritis, by preventing the downstream production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the reported in vivo efficacy of this compound in established animal models of acute inflammation, presenting the available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Disclaimer: The quantitative efficacy data presented in this document are derived from publicly available secondary sources. Efforts to obtain the full text of the primary research publication for complete experimental details and primary data were unsuccessful. A discrepancy in the reported ED50 for the rat carrageenan-induced paw edema model has been noted and is presented as found in the available literature.

Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In response to inflammatory stimuli, intracellular calcium levels rise, leading to the translocation of cPLA2α to the nuclear and perinuclear membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators drive the cardinal signs of inflammation, including edema, pain, and cellular infiltration. By blocking the initial step of arachidonic acid release, this compound effectively attenuates the production of this entire spectrum of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids cPLA2a_active cPLA2α (active) Membrane_Phospholipids->cPLA2a_active Inflammatory_Stimuli Inflammatory Stimuli Ca2+ Ca2+ Increase Inflammatory_Stimuli->Ca2+ cPLA2a_inactive cPLA2α (inactive) Ca2+->cPLA2a_inactive activates cPLA2a_inactive->cPLA2a_active translocates to membrane Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid hydrolyzes COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2a_active inhibits

Figure 1: this compound's Mechanism of Action.

In Vivo Efficacy Data

The in vivo anti-inflammatory activity of this compound has been evaluated in two standard rodent models of acute inflammation: the rat carrageenan-induced paw edema model and the rat carrageenan air pouch model.[1][2]

Rat Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory compounds. Subplantar injection of carrageenan induces a localized inflammatory response characterized by significant edema (swelling). The efficacy of the test compound is determined by its ability to reduce this swelling.

Table 1: Efficacy of this compound in the Rat Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelRoute of AdministrationEfficacy EndpointReported ED₅₀Source
This compoundRatOralReduction of Paw Edema8 mg/kg or 40 mg/kg*Secondary Sources

*Note: A discrepancy exists in the available literature regarding the ED₅₀ value.

Rat Carrageenan Air Pouch

The air pouch model allows for the quantification of inflammatory exudate and the cellular and biochemical components of the inflammatory response. An air cavity is created on the dorsum of the rat, and inflammation is induced by injecting carrageenan into this pouch. This model is particularly useful for assessing the effect of a compound on inflammatory cell migration and the production of inflammatory mediators like prostaglandins.

Table 2: Efficacy of this compound in the Rat Carrageenan Air Pouch Model

CompoundAnimal ModelRoute of AdministrationEfficacy EndpointReported ED₅₀Source
This compoundRatOralInhibition of PGE₂ formation8 mg/kgSecondary Sources

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited, constructed from standardized protocols in the absence of the primary experimental text.

Rat Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Male Sprague-Dawley rats (weight range: 150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least 7 days prior to the experiment.

  • Grouping and Dosing: Animals are randomly assigned to vehicle control and this compound treatment groups. This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at varying doses to determine a dose-response relationship. The vehicle is administered to the control group.

  • Induction of Inflammation: One hour after compound administration, a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) is then determined from the dose-response curve.

Rat Carrageenan Air Pouch Protocol
  • Pouch Formation: An initial injection of 20 ml of sterile air is made subcutaneously on the dorsum of male Sprague-Dawley rats. Three days later, the pouch is reinflated with 10 ml of sterile air to maintain the cavity.

  • Grouping and Dosing: On day 6, animals are grouped and dosed orally with this compound or vehicle as described for the paw edema model.

  • Induction of Inflammation: One hour after dosing, 2 ml of a 1% w/v carrageenan solution in sterile saline is injected into the air pouch.

  • Sample Collection: At a specified time point after carrageenan injection (e.g., 6 or 24 hours), the animals are euthanized, and the inflammatory exudate is collected from the air pouch. The volume of the exudate is measured.

  • Analysis of Inflammatory Mediators: The exudate is centrifuged, and the supernatant is collected for the measurement of prostaglandin E₂ (PGE₂) levels using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The total amount of PGE₂ in the exudate is calculated. The percentage inhibition of PGE₂ production for each treatment group is calculated relative to the vehicle control group. The ED₅₀ is determined from the dose-response curve.

Experimental Workflows

The following diagrams illustrate the workflows for the in vivo efficacy studies of this compound.

G cluster_0 Paw Edema Model Workflow A Animal Acclimatization B Grouping & Oral Dosing (Vehicle or this compound) A->B C Carrageenan Injection (Subplantar) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition, ED50) D->E

Figure 2: Rat Carrageenan-Induced Paw Edema Workflow.

G cluster_1 Air Pouch Model Workflow F Air Pouch Formation (Day 0 & 3) G Grouping & Oral Dosing (Day 6) F->G H Carrageenan Injection (Into Pouch) G->H I Exudate Collection H->I J PGE2 Measurement (ELISA) I->J K Data Analysis (% Inhibition, ED50) J->K

Figure 3: Rat Carrageenan Air Pouch Workflow.

Conclusion

The available in vivo data indicate that this compound is an orally bioavailable inhibitor of cPLA2α with efficacy in rodent models of acute inflammation.[1][2] In the rat carrageenan-induced paw edema model, this compound has been reported to reduce swelling with an ED₅₀ in the range of 8-40 mg/kg. Furthermore, in the rat carrageenan air pouch model, this compound demonstrates a clear mechanism-based efficacy by inhibiting the production of the downstream inflammatory mediator prostaglandin E₂ with an ED₅₀ of 8 mg/kg. These preclinical findings underscore the potential of this compound as an anti-inflammatory agent. Further studies to resolve the discrepancy in the paw edema data and to evaluate its efficacy in chronic inflammatory disease models would be beneficial for a more complete understanding of its therapeutic potential.

References

Preclinical Profile of Ecopladib: A cPLA2α Inhibitor for Asthma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory airway disease characterized by bronchial hyperresponsiveness and airflow obstruction. Eicosanoids, including prostaglandins and leukotrienes, are potent inflammatory mediators derived from the arachidonic acid cascade and are deeply implicated in the pathophysiology of asthma. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme responsible for the release of arachidonic acid from membrane phospholipids, positioning it as a key upstream target for therapeutic intervention. Ecopladib and its analogs, such as PF-5212372, are potent and selective inhibitors of cPLA2α that have been evaluated in a range of preclinical asthma models. This technical guide provides a comprehensive overview of the preclinical data for these cPLA2α inhibitors, detailing their in vitro and in vivo efficacy, the experimental protocols used in their evaluation, and the underlying signaling pathways.

Introduction

The prevalence of asthma continues to rise globally, underscoring the need for novel therapeutic strategies that can effectively control the underlying inflammatory processes. The arachidonic acid pathway plays a central role in generating a cascade of pro-inflammatory lipid mediators that drive the key features of asthma, including bronchoconstriction, airway inflammation, and mucus production.[1] Cytosolic phospholipase A2α (cPLA2α) acts as a critical gateway to this pathway by selectively hydrolyzing membrane phospholipids to release arachidonic acid.[2] Genetic and pharmacological studies have confirmed the central role of cPLA2α in the production of both prostaglandins and leukotrienes, making it an attractive target for a broad-acting anti-inflammatory agent in asthma.[2]

This compound is an indole-based inhibitor of cPLA2α.[3] Preclinical studies have been conducted on this compound and its close analog, PF-5212372, to assess their potential as a novel, non-steroidal treatment for asthma. This document synthesizes the available preclinical data, focusing on the quantitative efficacy and the detailed methodologies employed in these investigations.

Chemical Structures:

  • This compound: 4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid[4][5]

  • PF-5212372: 3-[4-[2-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]ethylsulfonyl]phenyl]propanoic acid[6]

Mechanism of Action: The cPLA2α Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In the context of allergic asthma, inflammatory stimuli such as allergens binding to IgE on mast cells trigger an influx of intracellular calcium. This rise in calcium causes cPLA2α to translocate from the cytosol to the perinuclear and endoplasmic reticulum membranes, where it accesses its phospholipid substrates. By hydrolyzing these phospholipids at the sn-2 position, cPLA2α liberates arachidonic acid. The free arachidonic acid is then rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LO) pathway, which generates leukotrienes. These eicosanoids then act on various cell types in the airways to promote bronchoconstriction, inflammation, and mucus secretion, all hallmark features of asthma.[1] By blocking the initial step of arachidonic acid release, this compound effectively shuts down the production of a wide array of these pro-inflammatory mediators.

cPLA2a Signaling Pathway in Asthma cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Asthmatic Response Allergen_IgE Allergen + IgE-FcεRI Complex Ca_Influx Ca²⁺ Influx Allergen_IgE->Ca_Influx triggers Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases cPLA2a_inactive cPLA2α (inactive) Ca_Influx->cPLA2a_inactive activates cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active translocates to membrane cPLA2a_active->Membrane_Phospholipids hydrolyzes COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway substrate for 5LO_Pathway 5-LO Pathway Arachidonic_Acid->5LO_Pathway substrate for Prostaglandins_Thromboxanes Prostaglandins (e.g., PGD₂) Thromboxanes (e.g., TXA₂) COX_Pathway->Prostaglandins_Thromboxanes produces Leukotrienes Leukotrienes (e.g., LTB₄, LTC₄, LTD₄) 5LO_Pathway->Leukotrienes produces Bronchoconstriction Bronchoconstriction Prostaglandins_Thromboxanes->Bronchoconstriction Inflammation Inflammation (Eosinophil Recruitment) Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Bronchoconstriction Leukotrienes->Inflammation Mucus_Secretion Mucus Secretion Leukotrienes->Mucus_Secretion This compound This compound This compound->cPLA2a_active inhibits

Caption: this compound inhibits the cPLA2α-mediated release of arachidonic acid, a key step in the synthesis of pro-inflammatory eicosanoids in asthma.

Data Presentation: Quantitative Efficacy of cPLA2α Inhibition

The preclinical efficacy of the cPLA2α inhibitor PF-5212372 has been demonstrated in a variety of in vitro and in vivo models of asthma. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of cPLA2α and Eicosanoid Release

AssayCell TypeStimulantMeasured Mediator(s)IC₅₀ (nM)
cPLA2α Enzymatic AssayN/AN/AN/A7
Mediator ReleaseHuman Lung Mast Cellsanti-IgEProstaglandin D₂ (PGD₂)0.29
Mediator ReleaseHuman Lung Mast Cellsanti-IgECysteinyl Leukotrienes (cysLTs)0.45
Mediator ReleaseMixed Human Lung CellsIonomycinLeukotriene B₄ (LTB₄)2.6
Mediator ReleaseMixed Human Lung CellsIonomycinThromboxane A₂ (TXA₂)2.6
Mediator ReleaseMixed Human Lung CellsIonomycinProstaglandin D₂ (PGD₂)4.0
Mediator ReleaseMixed Human Lung CellsIonomycinProstaglandin E₂ (PGE₂)>301
Mediator ReleaseIsolated Sheep Lung Mast Cellsanti-IgEProstaglandin D₂ (PGD₂)0.78

Data sourced from Hewson et al., 2012.

Table 2: In Vivo Efficacy in a Sheep Model of Allergic Asthma

EndpointMeasurementInhibition (%)p-value
Late-Phase BronchoconstrictionSpecific Lung Resistance (sRL)78%< 0.001
Airway Hyper-responsivenessResponse to Carbachol Challenge94%< 0.001

Data sourced from Hewson et al., 2012.

Table 3: Efficacy in Human Bronchial Tissue

ModelMeasurementInhibition (%)p-value
AMP-Induced ContractionIsometric Tension81%< 0.001

Data sourced from Hewson et al., 2012.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays
  • Cell Isolation and Purification: Human lung tissue is obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion using a cocktail of enzymes such as pronase, chymopapain, collagenase, and elastase to create a single-cell suspension.[7] Mast cells are then enriched from this suspension using countercurrent centrifugation elutriation followed by affinity chromatography or magnetic-activated cell sorting (MACS) targeting the c-kit receptor (CD117).[8][9] Purified mast cells are cultured in a suitable medium, such as StemPro™-34 SFM, supplemented with stem cell factor (SCF).[10]

  • Sensitization and Stimulation: For IgE-dependent activation, cultured mast cells are sensitized overnight with human IgE (1 µg/mL).[10] The cells are then washed to remove unbound IgE and resuspended in a buffer. Stimulation is initiated by adding anti-IgE antibodies (e.g., 2 µg/mL) to cross-link the IgE bound to the FcεRI receptors on the mast cell surface.[10] The cells are incubated at 37°C for a specified period (e.g., 10-30 minutes).

  • Mediator Quantification: Following stimulation, the cell suspension is centrifuged, and the supernatant is collected. The concentrations of released mediators such as PGD₂ and cysLTs in the supernatant are quantified using specific and sensitive methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11]

  • Cell Preparation: A single-cell suspension is prepared from human lung tissue as described above, but without the mast cell purification steps. This results in a mixed population of lung cells.

  • Stimulation: The mixed lung cells are stimulated with a calcium ionophore, such as ionomycin (e.g., 1-5 µM), which directly increases intracellular calcium levels, thereby activating cPLA2α in a receptor-independent manner.[12]

  • Eicosanoid Quantification: After a defined incubation period, the reaction is stopped, and the supernatant is collected. The levels of various eicosanoids, including LTB₄, TXA₂, PGD₂, and PGE₂, are measured using techniques like RIA, ELISA, or liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]

In Vivo Sheep Model of Allergic Asthma

Sheep_Asthma_Model_Workflow Sensitization Sensitization (Ascaris suum antigen) Baseline_Measurements Baseline Measurements (sRL, Cdyn) Sensitization->Baseline_Measurements Drug_Administration Drug Administration (Inhaled PF-5212372 or Vehicle) Baseline_Measurements->Drug_Administration Antigen_Challenge Antigen Challenge (Aerosolized Ascaris suum) Drug_Administration->Antigen_Challenge Early_Phase_Response Early-Phase Response Measurement (0-2 hours post-challenge) Antigen_Challenge->Early_Phase_Response Late_Phase_Response Late-Phase Response Measurement (6-8 hours post-challenge) Early_Phase_Response->Late_Phase_Response AHR_Measurement Airway Hyperresponsiveness Measurement (24 hours post-challenge with Carbachol) Late_Phase_Response->AHR_Measurement

Caption: Experimental workflow for the sheep model of allergic asthma.
  • Animal Model: Adult sheep with natural hypersensitivity to Ascaris suum antigen are used.[2][15] This is a well-established large animal model that mimics many features of human asthma, including early and late-phase bronchoconstrictor responses and airway hyperresponsiveness.[5]

  • Measurement of Airway Mechanics: Specific lung resistance (sRL) and dynamic compliance (Cdyn) are measured in conscious sheep.[16][17] sRL is a measure of airflow obstruction, while Cdyn reflects the stiffness of the lungs. These measurements are typically made using a head-out body plethysmograph and an esophageal balloon catheter to measure transpulmonary pressure.

  • Antigen Challenge: After baseline measurements, the sheep are challenged with an aerosolized extract of Ascaris suum antigen.[15] Airway mechanics are monitored immediately after the challenge to assess the early-phase response and again at later time points (e.g., 6-8 hours) to measure the late-phase response.[18][19]

  • Drug Administration: The cPLA2α inhibitor (PF-5212372) or vehicle is administered via inhalation using a nebulizer connected to a face mask prior to the antigen challenge.[20]

  • Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed 24 hours after the antigen challenge by performing a dose-response curve to a bronchoconstricting agent, typically carbachol.[21][22] The concentration of carbachol required to produce a certain increase in sRL (e.g., PC₄₀₀, the provocative concentration causing a 400% increase in sRL) is determined. An increase in airway responsiveness is indicated by a lower PC₄₀₀ value.

Isolated Human Bronchial Ring Assay

Human_Bronchial_Ring_Assay_Workflow Tissue_Preparation Human Bronchial Tissue Preparation (Isolation of bronchial rings) Mounting Mounting in Organ Bath (Connection to force transducer) Tissue_Preparation->Mounting Equilibration Equilibration (Under optimal tension) Mounting->Equilibration Drug_Incubation Drug Incubation (PF-5212372 or Vehicle) Equilibration->Drug_Incubation Contraction_Induction Induction of Contraction (Cumulative addition of AMP) Drug_Incubation->Contraction_Induction Measurement Measurement of Isometric Tension Contraction_Induction->Measurement

Caption: Workflow for the isolated human bronchial ring contraction assay.
  • Tissue Preparation: Human bronchial tissue is obtained from lung resection surgeries. Bronchial rings of a specific diameter and length are carefully dissected from the tissue.[23][24]

  • Mounting and Equilibration: The bronchial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[25] The rings are connected to an isometric force transducer to measure changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.

  • Drug Incubation and Contraction Induction: The bronchial rings are incubated with the cPLA2α inhibitor or vehicle for a specified period. Contraction is then induced by the cumulative addition of adenosine monophosphate (AMP). AMP is known to cause bronchoconstriction in asthmatics, partly through the release of mast cell mediators.[3]

  • Measurement of Contraction: The isometric tension generated by the bronchial rings in response to AMP is recorded. The inhibitory effect of the cPLA2α inhibitor is determined by comparing the contraction in its presence to that in the presence of the vehicle.

Conclusion

The preclinical data for this compound and its analogs provide a strong rationale for the continued investigation of cPLA2α inhibition as a therapeutic strategy for asthma. By targeting a key upstream enzyme in the arachidonic acid cascade, these inhibitors have demonstrated the ability to potently block the production of a broad spectrum of pro-inflammatory eicosanoids. The significant efficacy observed in in vitro assays using human cells, in a large animal model of allergic asthma, and in ex vivo human bronchial tissue highlights the potential of this therapeutic approach to translate to clinical benefit. The detailed experimental protocols provided in this guide offer a framework for the further preclinical evaluation of cPLA2α inhibitors and other novel anti-inflammatory agents for the treatment of asthma.

References

Methodological & Application

Ecopladib Dosing in Mouse Models: Currently Available Information is Limited

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, specific quantitative data on the dosing regimen of Ecopladib in mouse models remains elusive. The primary body of research on this cytosolic phospholipase A2α (cPLA2α) inhibitor has focused on its efficacy and pharmacokinetics in rat models of inflammation.

Subsequent searches for studies specifically utilizing this compound in mouse models of arthritis, pain, and respiratory diseases have not yielded detailed experimental protocols or quantitative data regarding its administration. While the scientific literature contains numerous examples of dosing regimens for other anti-inflammatory compounds in mice, this information is not directly transferable to this compound due to differences in compound-specific pharmacokinetics and pharmacodynamics.

Understanding this compound's Mechanism of Action

This compound functions as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory molecules.

Below is a simplified representation of the signaling pathway affected by this compound.

Ecopladib_Mechanism Inflammatory Stimuli Inflammatory Stimuli cPLA2α cPLA2α Inflammatory Stimuli->cPLA2α Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cPLA2α->Cell Membrane Phospholipids hydrolyzes This compound This compound This compound->cPLA2α inhibits Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes Arachidonic Acid->Prostaglandins & Leukotrienes Inflammation Inflammation Prostaglandins & Leukotrienes->Inflammation

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent inflammation.

General Experimental Workflow for In Vivo Compound Testing in Mice

While specific protocols for this compound are unavailable, a general workflow for testing a novel anti-inflammatory compound in a mouse model of induced inflammation (e.g., collagen-induced arthritis) would typically follow these steps. This workflow is provided for illustrative purposes and would require adaptation for a specific compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Group Allocation Group Allocation Baseline Measurements->Group Allocation Inflammation Induction Inflammation Induction Group Allocation->Inflammation Induction Vehicle Control Vehicle Control Inflammation Induction->Vehicle Control This compound Treatment This compound Treatment Inflammation Induction->this compound Treatment Positive Control Positive Control Inflammation Induction->Positive Control Clinical Scoring Clinical Scoring Vehicle Control->Clinical Scoring This compound Treatment->Clinical Scoring Positive Control->Clinical Scoring Histopathology Histopathology Clinical Scoring->Histopathology Biomarker Analysis Biomarker Analysis Histopathology->Biomarker Analysis

Caption: General workflow for testing an anti-inflammatory compound in a mouse model.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in evaluating this compound in mouse models, the absence of publicly available dosing data necessitates the performance of initial dose-ranging studies to determine optimal efficacy and safety. Such studies would be crucial for establishing a therapeutic window and would likely involve evaluating various routes of administration (e.g., oral gavage, intraperitoneal injection) and a range of doses. Key endpoints for assessment would include clinical signs of inflammation, histopathological analysis of affected tissues, and measurement of relevant inflammatory biomarkers. Without such foundational studies, any use of this compound in mice would be exploratory.

References

Application Notes and Protocols for Studying PLA2 Signaling with Ecopladib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids such as prostaglandins and leukotrienes. These lipid mediators are critically involved in a host of physiological and pathological processes, including inflammation, pain, and cancer. As an indole-based inhibitor, this compound serves as a valuable chemical tool for elucidating the intricate roles of cPLA2α in cellular signaling pathways. These application notes provide a comprehensive overview of the use of this compound in PLA2 research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is a member of the indole inhibitor family that specifically targets the active site of cPLA2α. By inhibiting this enzyme, this compound effectively blocks the release of arachidonic acid, thereby preventing the downstream synthesis of pro-inflammatory eicosanoids. This targeted inhibition allows researchers to dissect the specific contributions of the cPLA2α pathway in various cellular and disease models.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key IC50 values, which represent the concentration of this compound required to inhibit 50% of cPLA2α activity.

Assay TypeSpeciesIC50 (µM)Reference
GLU Micelle AssayNot Specified0.15[1]
Rat Whole Blood AssayRat0.11[1]

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in the cPLA2α signaling pathway and the general workflow for its application in research, the following diagrams are provided.

PLA2_Signaling_Pathway cluster_upstream Upstream Signals cluster_cpla2 cPLA2α Activation cluster_downstream Downstream Effects Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPK MAPK (e.g., ERK, p38) Receptor->MAPK Ca2+ Ca²⁺ Influx Receptor->Ca2+ cPLA2a_inactive Inactive cPLA2α (Cytosol) MAPK->cPLA2a_inactive Phosphorylation Ca2+->cPLA2a_inactive Translocation cPLA2a_active Active cPLA2α (Membrane) cPLA2a_inactive->cPLA2a_active AA Arachidonic Acid (AA) cPLA2a_active->AA Hydrolysis of Membrane Lipids Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation This compound This compound This compound->cPLA2a_active Inhibition

Figure 1: this compound's role in the cPLA2α signaling pathway.

Experimental_Workflow Start Hypothesis: cPLA2α is involved in a biological process Cell_Culture Cell Culture/ Animal Model Selection Start->Cell_Culture Ecopladib_Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Ecopladib_Treatment Assay Perform Assays: - cPLA2α activity - Arachidonic acid release - Eicosanoid production - Downstream signaling - Functional outcomes Ecopladib_Treatment->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis Conclusion Conclusion: Role of cPLA2α elucidated Data_Analysis->Conclusion

Figure 2: General experimental workflow for using this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study PLA2 signaling using this compound.

Protocol 1: In Vitro cPLA2α Inhibition Assay (GLU Micelle Assay)

This assay measures the ability of this compound to inhibit the enzymatic activity of cPLA2α using a mixed micelle substrate containing a fluorescently labeled phospholipid.

Materials:

  • Recombinant human cPLA2α

  • 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphocholine (pyrene-PC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Triton X-100

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL BSA

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 395 nm)

Procedure:

  • Prepare Mixed Micelles:

    • In a glass tube, mix pyrene-PC and POPC in a 1:9 molar ratio in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in Assay Buffer containing 10 mM Triton X-100 to a final phospholipid concentration of 1 mM.

    • Sonicate the mixture on ice until the solution is clear.

  • Prepare this compound Dilutions:

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 50 µL of Assay Buffer (for blank) or this compound dilution.

      • 25 µL of the mixed micelle solution.

      • 25 µL of recombinant cPLA2α diluted in Assay Buffer.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at an excitation of 340 nm and an emission of 395 nm. The increase in fluorescence corresponds to the release of the pyrene-labeled fatty acid.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Rat Whole Blood Assay for cPLA2α Inhibition

This ex vivo assay measures the inhibitory effect of this compound on cPLA2α-mediated eicosanoid production in a physiologically relevant matrix.

Materials:

  • Freshly drawn rat whole blood (heparinized)

  • Calcium ionophore A23187

  • This compound stock solution (in DMSO)

  • RPMI 1640 medium

  • ELISA kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)

  • Centrifuge

Procedure:

  • Blood Collection:

    • Collect whole blood from rats into tubes containing heparin.

  • This compound Pre-incubation:

    • In a 96-well plate, add 180 µL of whole blood to each well.

    • Add 10 µL of this compound dilutions (in RPMI 1640) or vehicle (RPMI 1640 with DMSO) to the wells.

    • Incubate at 37°C for 30 minutes.

  • Stimulation:

    • Add 10 µL of A23187 (final concentration 10 µM) to each well to stimulate cPLA2α activity.

    • Incubate at 37°C for 60 minutes.

  • Plasma Separation:

    • Centrifuge the plate at 1000 x g for 10 minutes at 4°C.

    • Carefully collect the plasma supernatant.

  • Eicosanoid Quantification:

    • Measure the concentrations of PGE2 and LTB4 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 and LTB4 production for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of each eicosanoid.

Protocol 3: Carrageenan-Induced Rat Paw Edema

This in vivo model of acute inflammation is used to assess the anti-inflammatory efficacy of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound (formulated for oral administration)

  • Plethysmometer

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rats to the experimental conditions for at least one week.

  • This compound Administration:

    • Administer this compound or vehicle orally to the rats 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) as Vt - V0.

    • Calculate the percent inhibition of edema for the this compound-treated group compared to the vehicle-treated group at each time point.

Protocol 4: Cellular Arachidonic Acid Release Assay

This cell-based assay directly measures the primary function of cPLA2α – the release of arachidonic acid from cellular membranes.

Materials:

  • Cell line of interest (e.g., A549, RAW 264.7)

  • [3H]-Arachidonic Acid

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Stimulus (e.g., ATP, calcium ionophore, TNF-α)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Label the cells by incubating them with [3H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

  • Wash and Pre-incubation:

    • Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-Arachidonic Acid.

    • Pre-incubate the cells with this compound or vehicle in serum-free medium for 30 minutes.

  • Stimulation:

    • Add the desired stimulus to the wells and incubate for the appropriate time (e.g., 15-60 minutes).

  • Sample Collection:

    • Collect the supernatant from each well.

  • Measurement of Radioactivity:

    • Add scintillation cocktail to the supernatant samples and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of [3H]-Arachidonic Acid release for each this compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value.

Conclusion

This compound is a powerful and specific inhibitor of cPLA2α, making it an indispensable tool for researchers investigating the roles of this enzyme in health and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the complexities of PLA2 signaling. By employing these methodologies, scientists can further unravel the contributions of cPLA2α to various physiological and pathophysiological processes, potentially leading to the development of novel therapeutic strategies for inflammatory and other related disorders.

References

Ecopladib: A Potent and Selective cPLA2α Inhibitor for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in inflammation research. It includes a summary of its in vitro and in vivo efficacy, methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and the production of lipid mediators, such as prostaglandins and leukotrienes, plays a central role in this process. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme that initiates the arachidonic acid cascade, leading to the synthesis of these pro-inflammatory molecules.[1] this compound, an indole-based compound, has been identified as a sub-micromolar inhibitor of cPLA2α, making it a valuable pharmacological tool for investigating the role of this enzyme in various inflammatory diseases.[2][3] Its selectivity for cPLA2α over other phospholipase A2 isoforms enhances its utility for targeted research.[4][5]

Data Presentation

In Vitro Efficacy of this compound
Assay TypeTargetSubstrate/SystemIC50 (μM)Reference
Enzyme AssaycPLA2αGLU micelle0.15[2]
Cell-based AssaycPLA2αRat whole blood0.11[2]
Liposome AssaycPLA2αPAPE liposome73% inhibition at 37 nM[2]
Enzyme AssaysPLA2-16% inhibition at 1 µM[2]
Cell-based AssayProstaglandin (PGF2α) ProductionMC-9 cells0.02-0.03[2]
Cell-based AssayLeukotriene (LTB4, LTC4/D4/E4) ProductionMC-9 cells0.02-0.03[2]
Enzyme Assay12-LipoxygenaseArachidonic Acid~0.3[2]
Enzyme Assay15-LipoxygenaseArachidonic Acid~0.3[2]
Enzyme AssayCOX-1-Inactive at 20 µM[2]
Enzyme AssayCOX-2-Inactive at 20 µM[2]
In Vivo Efficacy of this compound
Animal ModelEffectED50 (mg/kg)Route of AdministrationReference
Rat Carrageenan Air PouchInhibition of PGE2 formation8Oral[2][4]
Rat Carrageenan-Induced Paw EdemaReduction of paw swelling40Oral[2][4]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. This prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Consequently, the downstream production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, is suppressed.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Pathways Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2α cPLA2a cPLA2α (active) COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX This compound This compound This compound->cPLA2a inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Experimental Protocols

In Vitro Assays

1. cPLA2α Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of this compound on purified cPLA2α using a micelle-based substrate. The specific "GLU micelle assay" was reported for this compound, and this protocol is a representative example of such an assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare cPLA2α enzyme solution R1 Add enzyme, this compound/vehicle, and buffer to microplate wells P1->R1 P2 Prepare substrate micelles (e.g., phospholipid/detergent) R2 Initiate reaction by adding substrate micelles P2->R2 P3 Prepare this compound serial dilutions P3->R1 R1->R2 R3 Incubate at 37°C R2->R3 D1 Stop reaction R3->D1 D2 Measure product formation (e.g., colorimetric, fluorescent) D1->D2 D3 Calculate % inhibition and IC50 D2->D3

Caption: General workflow for an in vitro cPLA2α enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human cPLA2α in an appropriate buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4).

    • Prepare the substrate solution, which typically consists of a phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC) and a detergent (e.g., Triton X-100) to form mixed micelles. A fluorescent or colorimetric substrate can be used for detection.

    • Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, this compound dilutions or vehicle, and the cPLA2α enzyme solution.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate micelle solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Ca2+).

  • Detection and Analysis:

    • Measure the product formation using a suitable detection method (e.g., a spectrophotometer or fluorometer).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Rat Whole Blood Assay for Prostaglandin Inhibition

This ex vivo assay measures the ability of this compound to inhibit the production of prostaglandins in a physiologically relevant matrix.

G cluster_collection Sample Collection & Preparation cluster_incubation Incubation & Stimulation cluster_analysis Analysis C1 Collect fresh rat whole blood (with anticoagulant) I1 Pre-incubate blood with This compound/vehicle C1->I1 C2 Prepare this compound serial dilutions C2->I1 I2 Stimulate with an inflammatory agent (e.g., calcium ionophore A23187 or LPS) I1->I2 I3 Incubate at 37°C I2->I3 A1 Centrifuge to separate plasma I3->A1 A2 Measure prostaglandin levels in plasma (e.g., ELISA, LC-MS/MS) A1->A2 A3 Calculate % inhibition and IC50 A2->A3

Caption: Workflow for the rat whole blood assay.

Methodology:

  • Blood Collection:

    • Collect fresh whole blood from rats into tubes containing an anticoagulant (e.g., heparin).

  • Assay Procedure:

    • Aliquot the whole blood into tubes.

    • Add serial dilutions of this compound or vehicle to the blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Stimulate the blood with a pro-inflammatory agent such as calcium ionophore A23187 or lipopolysaccharide (LPS) to induce prostaglandin synthesis.

    • Incubate for a further period (e.g., 2-4 hours) at 37°C.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

    • Measure the concentration of a specific prostaglandin (e.g., PGF2α or PGE2) in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the percentage of inhibition and the IC50 value as described for the enzyme assay.

In Vivo Models

1. Rat Carrageenan-Induced Paw Edema

This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds.

G cluster_pretreatment Pre-treatment cluster_induction Induction of Edema cluster_measurement Measurement & Analysis T1 Administer this compound or vehicle (e.g., orally) to rats I1 Inject carrageenan solution into the sub-plantar region of the rat's hind paw T1->I1 M1 Measure paw volume at baseline and at set time points post-carrageenan I1->M1 M2 Calculate the increase in paw volume M1->M2 M3 Determine the % inhibition of edema M2->M3 M4 Calculate the ED50 M3->M4

Caption: Workflow for the rat carrageenan-induced paw edema model.

Methodology:

  • Animal Dosing:

    • Administer this compound at various doses (e.g., orally) to groups of rats. A control group should receive the vehicle.

  • Induction of Inflammation:

    • At a set time after dosing (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The increase in paw volume is calculated as the difference between the post-carrageenan and baseline measurements.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose group compared to the vehicle control group.

    • Determine the ED50 value, the dose that causes a 50% reduction in paw edema.

2. Rat Carrageenan Air Pouch Model

This model creates a localized inflammatory environment allowing for the collection of inflammatory exudate and the measurement of various inflammatory parameters.

Methodology:

  • Air Pouch Formation:

    • Inject sterile air subcutaneously into the dorsal region of rats to form an air pouch. This is typically done on day 0 and reinforced on day 3.

  • Induction of Inflammation:

    • On day 6, inject a 2% carrageenan solution into the air pouch to induce an inflammatory response.

  • Treatment and Sample Collection:

    • Administer this compound (e.g., orally) at different doses prior to or at the time of carrageenan injection.

    • At a specific time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the animals and carefully collect the inflammatory exudate from the air pouch.

  • Analysis of Inflammatory Mediators:

    • Measure the volume of the exudate.

    • Centrifuge the exudate to separate the cells from the supernatant.

    • Perform a cell count and differential to determine the influx of inflammatory cells (e.g., neutrophils).

    • Measure the concentration of pro-inflammatory mediators, such as PGE2 and leukotrienes, in the supernatant using ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of exudate volume, cell infiltration, and mediator production for each dose group.

    • Determine the ED50 value for the inhibition of these inflammatory parameters.

Conclusion

This compound is a highly valuable tool compound for researchers investigating the role of cPLA2α in inflammation. Its potency and selectivity allow for the targeted dissection of the arachidonic acid pathway in various in vitro, ex vivo, and in vivo models. The protocols provided in this document offer a foundation for utilizing this compound to explore the therapeutic potential of cPLA2α inhibition in inflammatory diseases.

References

Ecopladib Administration in a Collagen-Induced Arthritis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Ecopladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), in the context of a collagen-induced arthritis (CIA) model, a well-established preclinical model of rheumatoid arthritis. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and representative data based on the activity of similar cPLA2α inhibitors.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes. This initiates the production of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are key drivers of the pathogenesis of RA.[1][2] this compound is an orally active inhibitor of cPLA2α, and its therapeutic potential lies in its ability to modulate these downstream inflammatory pathways.[3] Studies on cPLA2α-deficient mice have shown a marked resistance to developing CIA, highlighting the enzyme's pivotal role in arthritis development.[4][5] Furthermore, other selective cPLA2α inhibitors have demonstrated significant efficacy in reducing disease severity in CIA models, providing a strong rationale for the investigation of this compound in this context.[6][7]

Mechanism of Action: cPLA2α Signaling in Arthritis

This compound targets cPLA2α, thereby inhibiting the initial step in the arachidonic acid cascade. In the inflamed synovium, pro-inflammatory cytokines such as TNF-α and IL-1β activate cPLA2α.[4] The liberated arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (e.g., PGE2) and leukotrienes, respectively. These mediators contribute to vasodilation, increased vascular permeability, pain, and the recruitment of inflammatory cells into the joint. Furthermore, cPLA2α activity has been linked to the regulation of matrix metalloproteinases (MMPs) and other inflammatory cytokines like IL-6 and IL-8, which are involved in cartilage and bone destruction.[4][6] By inhibiting cPLA2α, this compound is expected to reduce the production of these key inflammatory effectors, thereby alleviating the clinical and pathological features of arthritis.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Pathophysiological Effects Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Releases Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) cPLA2α cPLA2α Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β)->cPLA2α Activates cPLA2α->Phospholipids Hydrolyzes This compound This compound This compound->cPLA2α Inhibits COX COX Arachidonic Acid->COX Metabolized by LOX LOX Arachidonic Acid->LOX Metabolized by Prostaglandins (PGE2) Prostaglandins (PGE2) COX->Prostaglandins (PGE2) Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation\n(Pain, Swelling) Inflammation (Pain, Swelling) Prostaglandins (PGE2)->Inflammation\n(Pain, Swelling) Leukotrienes->Inflammation\n(Pain, Swelling) Joint Destruction Joint Destruction Inflammation\n(Pain, Swelling)->Joint Destruction

Caption: this compound's inhibition of the cPLA2α signaling pathway.

Experimental Protocols

The following protocols are based on established methodologies for evaluating cPLA2α inhibitors in a murine CIA model.

Collagen-Induced Arthritis (CIA) Model

A standard prophylactic CIA model can be used to assess the preventive effects of this compound.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Primary Immunization (Day 0): Prepare an emulsion of equal volumes of CII solution and CFA. Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare an emulsion of equal volumes of CII solution and IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Administration: Begin oral administration of this compound or vehicle control daily from day 20 (one day before the booster immunization) until the end of the study (e.g., day 42). A suggested dose range for this compound, based on other orally active cPLA2α inhibitors, could be 10-100 mg/kg.

  • Clinical Assessment: Monitor mice daily for the onset and severity of arthritis from day 21. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis:

    • 0 = No evidence of erythema or swelling.

    • 1 = Subtle erythema or localized edema.

    • 2 = Easily identified erythema and swelling.

    • 3 = Severe erythema and swelling affecting the entire paw.

    • 4 = Maximum inflammation with joint deformity or ankylosis. The maximum clinical score per mouse is 16.

  • Termination and Sample Collection (Day 42): At the end of the study, euthanize mice and collect blood for serum analysis (e.g., anti-CII antibodies, cytokines) and paws for histological evaluation.

Histological Analysis of Joints

Procedure:

  • Decalcify the hind paws in a suitable decalcification solution.

  • Process the tissues and embed in paraffin.

  • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Score the histological sections based on a standardized scoring system for synovitis, pannus formation, and cartilage/bone damage.

Biomarker Analysis

Procedure:

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibodies in the serum using ELISA kits.

  • Measure the concentration of PGE2 in the plasma or paw homogenates as a direct indicator of cPLA2α activity using a competitive ELISA kit.[7]

Data Presentation

The following tables present hypothetical data based on the expected efficacy of a potent cPLA2α inhibitor like this compound in a CIA model, drawing from published data on similar compounds.[7]

Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice

Treatment GroupMean Arthritis Score (Day 42)Incidence of Arthritis (%)
Vehicle Control10.5 ± 1.2100
This compound (10 mg/kg)6.8 ± 0.980
This compound (30 mg/kg)4.2 ± 0.7**60
This compound (100 mg/kg)2.1 ± 0.5 40
Dexamethasone (1 mg/kg)1.5 ± 0.430
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Table 2: Effect of this compound on Histological Parameters and Biomarkers

Treatment GroupHistological Score (0-5)Serum Anti-CII IgG (µg/mL)Plasma PGE2 (pg/mL)
Vehicle Control4.1 ± 0.4150 ± 15850 ± 75
This compound (30 mg/kg)2.3 ± 0.3 135 ± 12420 ± 50
Dexamethasone (1 mg/kg)1.2 ± 0.2 95 ± 10**350 ± 40
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle Control.

Experimental Workflow Visualization

G cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Day 0 Day 0 Primary Immunization\n(CII + CFA) Primary Immunization (CII + CFA) Day 0->Primary Immunization\n(CII + CFA) Day 21 Day 21 Primary Immunization\n(CII + CFA)->Day 21 Booster Immunization\n(CII + IFA) Booster Immunization (CII + IFA) Day 21->Booster Immunization\n(CII + IFA) Day 20-42 Day 20-42 Booster Immunization\n(CII + IFA)->Day 20-42 Daily Oral Gavage\n(this compound or Vehicle) Daily Oral Gavage (this compound or Vehicle) Day 20-42->Daily Oral Gavage\n(this compound or Vehicle) Daily Clinical Scoring Daily Clinical Scoring Daily Oral Gavage\n(this compound or Vehicle)->Daily Clinical Scoring Day 42 Day 42 Daily Clinical Scoring->Day 42 Euthanasia & Sample Collection Euthanasia & Sample Collection Day 42->Euthanasia & Sample Collection Histology Histology Euthanasia & Sample Collection->Histology Biomarker Analysis Biomarker Analysis Euthanasia & Sample Collection->Biomarker Analysis

Caption: Experimental workflow for evaluating this compound in a CIA model.

Conclusion

The inhibition of cPLA2α presents a promising therapeutic strategy for rheumatoid arthritis. This compound, as a selective inhibitor of this enzyme, is expected to demonstrate significant efficacy in the collagen-induced arthritis model by reducing inflammation, ameliorating clinical signs of arthritis, and preventing joint destruction. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound and other cPLA2α inhibitors in the context of autoimmune arthritis.

References

Application Notes: Measuring Ecopladib's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal to the inflammatory cascade.[1][2] The activation of cPLA2α is a critical rate-limiting step in the production of various pro-inflammatory lipid mediators. By catalyzing the hydrolysis of membrane phospholipids, cPLA2α releases arachidonic acid (AA), the precursor to eicosanoids such as prostaglandins and leukotrienes. These molecules are key drivers of the inflammatory response. Given that the production of many pro-inflammatory cytokines is modulated by these lipid mediators, this compound presents a promising therapeutic agent for a range of inflammatory diseases.[3]

Mechanism of Action: The cPLA2α Signaling Pathway

The cPLA2α signaling pathway is a central component of the cellular response to inflammatory stimuli. Upon cell stimulation by agonists like lipopolysaccharide (LPS), there is an influx of intracellular calcium (Ca2+). This increase in Ca2+ causes cPLA2α to translocate from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus. Concurrently, pro-inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway (involving p38 and ERK), are activated. These kinases phosphorylate cPLA2α, significantly enhancing its enzymatic activity.

Once activated, cPLA2α hydrolyzes membrane phospholipids, releasing arachidonic acid. AA is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively. These eicosanoids can then act in an autocrine or paracrine manner to amplify the inflammatory response, which includes the robust production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This compound exerts its anti-inflammatory effect by directly inhibiting the catalytic activity of cPLA2α, thereby blocking the release of arachidonic acid and the subsequent production of these inflammatory mediators.

cPLA2_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK cPLA2_inactive cPLA2α (Inactive) MAPK->cPLA2_inactive Phosphorylation cPLA2_active cPLA2α-P (Active) cPLA2_inactive->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid (AA) Membrane->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Mediators Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Mediators->Cytokines Induces Production This compound This compound This compound->cPLA2_active Inhibits

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the efficacy of this compound in modulating cytokine production, a series of in vitro experiments can be performed. The following protocols detail methods for cell stimulation and the subsequent quantification of both secreted and intracellular cytokines.

Protocol 1: In Vitro Cell Culture, Stimulation, and Treatment

This protocol describes the preparation of immune cells (e.g., RAW 264.7 macrophage cell line or primary human Peripheral Blood Mononuclear Cells - PBMCs) and their stimulation to induce cytokine production in the presence of this compound.

Materials:

  • RAW 264.7 cells or freshly isolated PBMCs

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multi-well cell culture plates (24- or 96-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or PBMCs in a multi-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere or rest overnight in a 37°C, 5% CO2 incubator.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production.[4] Include an unstimulated control group (cells with medium and vehicle only).

  • Incubation: Incubate the plates for a predetermined time. For secreted cytokine analysis (ELISA), an incubation of 6-24 hours is typical.[5] For intracellular cytokine analysis (Flow Cytometry), a shorter incubation of 4-6 hours is required, with the addition of a protein transport inhibitor for the last few hours.[6]

  • Sample Collection:

    • For ELISA: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

    • For Flow Cytometry: Proceed immediately to the cell harvesting and staining protocol (Protocol 3).

Protocol 2: Quantification of Secreted Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines.[7]

Materials:

  • ELISA kits for target cytokines (e.g., mouse or human TNF-α, IL-1β, IL-6)

  • Cell culture supernatants (from Protocol 1)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.[5]

  • Washing and Blocking: Wash the plate 3 times with Wash Buffer. Block the plate with Assay Diluent for 1-2 hours at room temperature to prevent non-specific binding.[5]

  • Standard and Sample Incubation: Wash the plate again. Add cytokine standards (in serial dilutions) and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[8]

  • Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[8]

  • Enzyme Conjugate: Wash the plate 3 times. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes in the dark.

  • Substrate Development: Wash the plate 5 times. Add TMB substrate to each well and incubate for 15-30 minutes in the dark, allowing for color development.

  • Reading: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

ELISA_Workflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddSample 3. Add Standards & Supernatants Wash2->AddSample Wash3 Wash AddSample->Wash3 AddDetection 4. Add Detection Antibody Wash3->AddDetection Wash4 Wash AddDetection->Wash4 AddEnzyme 5. Add Streptavidin-HRP Wash4->AddEnzyme Wash5 Wash AddEnzyme->Wash5 AddSubstrate 6. Add TMB Substrate Wash5->AddSubstrate Stop 7. Add Stop Solution AddSubstrate->Stop Read 8. Read Plate (450 nm) Stop->Read End End Read->End

Caption: Experimental workflow for measuring secreted cytokines via ELISA.
Protocol 3: Quantification of Intracellular Cytokines by Flow Cytometry

Intracellular Cytokine Staining (ICS) combined with flow cytometry allows for the quantification of cytokine production at the single-cell level and can identify which specific cell populations are responding to the stimulus.[9]

Materials:

  • Stimulated cells (from Protocol 1)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS tubes or 96-well V-bottom plate

  • Cell staining buffer (e.g., PBS with 2% FBS)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD11b for macrophages)

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-6)

  • Flow cytometer

Procedure:

  • Cell Stimulation with Protein Transport Block: Following the stimulation step in Protocol 1, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to cause cytokines to accumulate within the cell.[10]

  • Harvest and Surface Stain: Harvest the cells and wash them with cell staining buffer. Stain with a fixable viability dye to exclude dead cells from the analysis. Then, stain with antibodies against cell surface markers for 20-30 minutes on ice, protected from light.[6]

  • Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature. This step crosslinks proteins and stabilizes the cell membrane.[11]

  • Permeabilization: Centrifuge the fixed cells and wash them once with Permeabilization Wash Buffer. Resuspend the cells in this buffer to permeabilize the cell membrane, allowing antibodies to access intracellular targets.[11]

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.[12]

  • Final Wash and Acquisition: Wash the cells twice with Permeabilization Wash Buffer. Resuspend the final cell pellet in cell staining buffer. Acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, then on the cell population of interest (e.g., CD11b+ macrophages). Quantify the percentage of cytokine-positive cells and the median fluorescence intensity (MFI) for each cytokine.

Flow_Workflow Start Start: Stimulated Cells Harvest 1. Harvest Cells Start->Harvest Viability 2. Stain with Viability Dye Harvest->Viability SurfaceStain 3. Stain Surface Markers Viability->SurfaceStain Wash1 Wash SurfaceStain->Wash1 Fix 4. Fix Cells Wash1->Fix Perm 5. Permeabilize Cells Fix->Perm IntraStain 6. Stain Intracellular Cytokines Perm->IntraStain Wash2 Wash IntraStain->Wash2 Acquire 7. Acquire on Flow Cytometer Wash2->Acquire End End Acquire->End

Caption: Experimental workflow for intracellular cytokine staining.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Secreted Cytokine Concentration (ELISA Data)

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Unstimulated Control0Mean ± SDMean ± SDMean ± SD
LPS (100 ng/mL)0Mean ± SDMean ± SDMean ± SD
LPS + this compound0.1Mean ± SDMean ± SDMean ± SD
LPS + this compound1Mean ± SDMean ± SDMean ± SD
LPS + this compound10Mean ± SDMean ± SDMean ± SD

Data presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Effect of this compound on Cytokine-Producing Cell Populations (Flow Cytometry Data)

Treatment GroupThis compound Conc. (µM)% TNF-α+ CellsTNF-α MFI% IL-6+ CellsIL-6 MFI
Unstimulated Control0Mean ± SDMean ± SDMean ± SDMean ± SD
LPS (100 ng/mL)0Mean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound0.1Mean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound1Mean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound10Mean ± SDMean ± SDMean ± SDMean ± SD

MFI: Median Fluorescence Intensity. Data presented as mean ± SD from at least three independent experiments.

References

Application Notes: Protocol for Assessing Ecopladib's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal to the inflammatory cascade.[1][2] The inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and asthma.[1][3] This enzyme initiates the arachidonic acid (AA) pathway by releasing AA from membrane phospholipids.[4][5] Subsequently, AA is converted into various pro-inflammatory mediators, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][6] By blocking the initial step, this compound effectively reduces the production of these downstream mediators, thereby exerting its anti-inflammatory effects.[7] These application notes provide detailed in vitro and in vivo protocols to assess the anti-inflammatory efficacy of this compound.

Mechanism of Action: The Arachidonic Acid Cascade

This compound's primary target, cPLA2α, is the rate-limiting enzyme in the production of eicosanoids, a class of lipid signaling molecules that includes prostaglandins and leukotrienes.[4][7] In response to inflammatory stimuli, cPLA2α translocates to the cell membrane, where it hydrolyzes phospholipids to release arachidonic acid.[5] This free arachidonic acid is then available as a substrate for COX and LOX enzymes, leading to the synthesis of potent mediators of inflammation, pain, and fever.[6][8] this compound's inhibition of cPLA2α prevents the release of arachidonic acid, thereby halting the entire downstream cascade.

cluster_membrane Cell Membrane cluster_pathways Metabolic Pathways Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Releases Inflammatory_Stimuli Inflammatory Stimuli cPLA2a cPLA2α (Cytosolic Phospholipase A2α) Inflammatory_Stimuli->cPLA2a Activates cPLA2a->Membrane Translocates to & acts on This compound This compound This compound->cPLA2a Inhibits COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes (e.g., 5-LOX) AA->LOX Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Synthesizes Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Synthesizes Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediate Leukotrienes->Inflammation Mediate

Caption: this compound's inhibition of the Arachidonic Acid signaling pathway.

Protocols for In Vitro Assessment

In vitro assays are essential for determining the direct inhibitory effect of this compound on its target enzyme and for evaluating its efficacy in a cellular context of inflammation.

start Start protocol1 Protocol 1: cPLA2α Enzyme Inhibition Assay start->protocol1 protocol2 Protocol 2: Cell-Based Assay (RAW264.7 Macrophages) start->protocol2 data1 Determine IC50 of This compound on cPLA2α protocol1->data1 data2 Measure Inflammatory Mediators (NO, Cytokines) protocol2->data2 end End data1->end data2->end

Caption: Workflow for the in vitro assessment of this compound.
Protocol 1: Direct Enzyme Inhibition Assay (cPLA2α)

This protocol determines the direct inhibitory activity of this compound on purified cPLA2α enzyme. A common method involves using a fluorescent substrate.

Materials:

  • Human recombinant cPLA2α

  • Fluorescent phospholipid substrate (e.g., PED-A1)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)

  • This compound (and other test compounds)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the cPLA2α enzyme stock to the working concentration in cold assay buffer.

  • Assay Reaction:

    • Add 20 µL of diluted this compound or vehicle control (DMSO in assay buffer) to each well.

    • Add 20 µL of diluted cPLA2α enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the fluorescent phospholipid substrate.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 485/535 nm) every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Anti-inflammatory Assay (LPS-stimulated RAW264.7 Macrophages)

This protocol assesses this compound's ability to inhibit the production of inflammatory mediators in a cellular model. RAW264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9]

Materials:

  • RAW264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent Kit (for Nitric Oxide measurement)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Use the collected supernatant to measure nitrite (a stable product of NO) concentration using the Griess Reagent Kit according to the manufacturer's instructions.[9] Measure absorbance at 540 nm.

    • Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits as per the manufacturer's protocols.[10]

  • Data Analysis:

    • Calculate the concentration of NO and each cytokine from their respective standard curves.

    • Determine the percent inhibition caused by this compound at each concentration relative to the LPS-only treated group.

    • Calculate the IC50 value for the inhibition of each mediator.

Data Presentation: In Vitro Results

Summarize the quantitative data in a table for clear comparison.

Assay TypeParameter MeasuredThis compound IC50 (nM)Positive Control (e.g., Dexamethasone) IC50 (nM)
Enzyme Inhibition cPLA2α ActivityValueN/A
Cellular Assay (RAW264.7) Nitric Oxide (NO)ValueValue
TNF-α ReleaseValueValue
IL-6 ReleaseValueValue
IL-1β ReleaseValueValue

Protocols for In Vivo Assessment

In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a whole-organism context, considering factors like pharmacokinetics and bioavailability. This compound has demonstrated efficacy in the rat carrageenan-induced paw edema model.[1][2]

start Start: Select Animal Model (e.g., Sprague-Dawley Rats) acclimatize Acclimatization (7 days) start->acclimatize grouping Group Animals: - Vehicle Control - this compound (Doses) - Positive Control acclimatize->grouping treatment Administer Treatment (e.g., Oral Gavage) grouping->treatment induction Induce Inflammation: Inject Carrageenan into Paw treatment->induction 1 hr post-treatment measurement Measure Paw Volume (Plethesmometer) at 0, 1, 2, 3, 4, 5 hr induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for acute inflammation.[11] Edema is induced by injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of the rat hind paw.[12]

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • This compound

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Digital Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg)

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

  • Drug Administration: Administer the vehicle, positive control, or this compound orally via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:[12] % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Data Presentation: In Vivo Results

Tabulate the results to show the effect of this compound on paw edema over time.

Treatment GroupDose (mg/kg, p.o.)Mean Edema Volume (mL) at 3 hr ± SEM% Inhibition of Edema at 3 hr
Vehicle Control -Value ± Value0%
Positive Control ValueValue ± ValueValue%
This compound 10Value ± ValueValue%
30Value ± ValueValue%
100Value ± ValueValue%

References

Troubleshooting & Optimization

Troubleshooting Ecopladib insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopladib. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on its challenging solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: this compound is a lipophilic ("fat-loving") molecule with poor aqueous solubility. Its chemical structure contributes to its low affinity for water, making it challenging to prepare solutions in aqueous buffers like Phosphate-Buffered Saline (PBS) for in vitro experiments.

Q3: What are the common signs of this compound insolubility or precipitation in my experiments?

A3: You may observe one or more of the following:

  • Cloudiness or turbidity: The solution appears hazy or milky upon addition of this compound stock solution to your aqueous cell culture medium or buffer.

  • Visible precipitates: You may see solid particles, crystals, or an oily film in your solution, either immediately or after a short incubation period.

  • Inconsistent experimental results: Poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in high variability and poor reproducibility of your data.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: My this compound solution is cloudy or has visible precipitates after diluting the DMSO stock in aqueous media.

Cause: This is a common issue known as "precipitation upon dilution." this compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous medium, the concentration of the organic solvent drops significantly, and the drug crashes out of solution.

Solutions:

  • Optimize DMSO Concentration:

    • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Procedure: When preparing your working solution, ensure the final concentration of DMSO in your cell culture medium or buffer is as low as possible, ideally ≤ 0.5%, and not exceeding 1%. A vehicle control (media with the same final DMSO concentration without this compound) should always be included in your experiments.

  • Use a Step-wise Dilution Protocol:

    • Recommendation: Instead of a single large dilution, perform serial dilutions.

    • Procedure: First, dilute your high-concentration DMSO stock into a small volume of your aqueous buffer or media. Vortex or mix gently. Then, add this intermediate dilution to the final volume of your aqueous solution. This can sometimes help to better disperse the compound.

  • Consider Warming the Aqueous Medium:

    • Recommendation: Gently warming your cell culture medium or buffer before adding the this compound stock can sometimes improve solubility.

    • Procedure: Warm your aqueous medium to 37°C in a water bath. While gently vortexing the warm medium, slowly add the this compound DMSO stock solution drop-wise. Ensure the final solution is at the correct temperature for your cells before application.[2]

  • Incorporate a Surfactant (with caution):

    • Recommendation: For biochemical assays (not for cell-based assays without prior validation), a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain solubility.

    • Procedure: Prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%). Add the this compound DMSO stock to this surfactant-containing buffer. Note: Surfactants can affect cell viability and membrane integrity, so this method requires careful validation for cell-based experiments.

Data Presentation: this compound Solubility

The following table summarizes the solubility profile of this compound in common laboratory solvents. Please note that this compound is a hydrophobic compound, and its solubility in aqueous buffers is very low.

Solvent/BufferMolar Mass ( g/mol )SolubilityPreparation Notes
DMSO (Dimethyl Sulfoxide) 78.13SolubleRecommended for preparing high-concentration stock solutions (e.g., 10-20 mM).
Ethanol 46.07Sparingly SolubleCan be used as an alternative to DMSO, but may have higher cytotoxic effects on cells.
PBS (Phosphate-Buffered Saline, pH 7.4) N/APractically InsolubleDirect dissolution is not recommended. Dilution from a DMSO stock is necessary.
Cell Culture Media (e.g., DMEM, RPMI-1640) N/APractically InsolublePrecipitation is likely when diluting a concentrated DMSO stock. Follow the troubleshooting guide.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound: Based on its molecular weight (approx. 748.1 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.

    • Example for 1 mL of a 10 mM stock: 0.01 mol/L * 1 L/1000 mL * 748.1 g/mol = 0.0007481 g = 0.7481 mg.

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a tared, sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of 100% DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.[2]

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm the medium: Place the required volume of complete cell culture medium in a 37°C water bath.

  • Calculate the required volume of stock solution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration.

    • Example for 10 mL of a 10 µM working solution from a 10 mM stock: (10,000 µM / 10 µM) = 1000-fold dilution. 10,000 µL (10 mL) / 1000 = 10 µL of stock solution. Final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.

  • Prepare the working solution: a. In a sterile conical tube, add the pre-warmed cell culture medium. b. While gently vortexing the medium, slowly add the calculated volume of the this compound stock solution drop-wise to the medium. c. Continue to mix gently for a few seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your cell-based assays.

Mandatory Visualizations

Signaling Pathway of cPLA2α Inhibition by this compound

cPLA2_Pathway stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er releases Ca²⁺ pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ (intracellular) er->ca2 ca2->pkc activates cpla2_active cPLA2α (active) ca2->cpla2_active translocates to membrane mapk MAPK Pathway pkc->mapk cpla2 cPLA2α (inactive) mapk->cpla2 phosphorylates cpla2->cpla2_active membrane Membrane Phospholipids cpla2_active->membrane acts on aa Arachidonic Acid membrane->aa releases cox_lox COX & LOX Enzymes aa->cox_lox eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) cox_lox->eicosanoids This compound This compound This compound->cpla2_active inhibits

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubilizing this compound

experimental_workflow start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store dilute Slowly add stock to warm medium while mixing dissolve->dilute prepare_media Pre-warm aqueous cell culture medium to 37°C prepare_media->dilute check Check for Precipitation dilute->check use Use Immediately in Experiment check->use  No troubleshoot Troubleshoot: - Lower final concentration - Optimize DMSO % - Use serial dilution check->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound solutions for in vitro assays.

Troubleshooting Logic for this compound Precipitation

troubleshooting_logic start Issue: Precipitation upon dilution in aqueous media is_dmso_high Is final DMSO concentration > 0.5%? start->is_dmso_high reduce_dmso Action: Decrease final DMSO % by adjusting stock concentration or dilution factor. is_dmso_high->reduce_dmso Yes is_conc_high Is final this compound concentration high? is_dmso_high->is_conc_high No reduce_dmso->is_conc_high lower_conc Action: Test a lower final concentration of this compound. is_conc_high->lower_conc Yes is_mixing_slow Was stock added slowly to pre-warmed, mixing media? is_conc_high->is_mixing_slow No lower_conc->is_mixing_slow improve_mixing Action: Pre-warm media to 37°C. Add stock drop-wise while vortexing. is_mixing_slow->improve_mixing No consider_surfactant Advanced: Consider validated use of a surfactant or co-solvent (assay dependent). is_mixing_slow->consider_surfactant Yes improve_mixing->consider_surfactant

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing E-pladib Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Ecopladib in cell-based assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids.[4][5] Arachidonic acid is then converted into pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][5] By inhibiting cPLA2α, this compound blocks the production of these inflammatory molecules.[2][6]

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the known IC50 value. This compound has shown sub-micromolar IC50 values, typically between 0.11 µM and 0.15 µM in various assays.[1][2] Therefore, a suggested starting range would be from 1 nM to 10 µM.

Q3: How should I prepare my this compound stock solution?

This compound is an organic molecule that is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[7][8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell-based assays, the stock solution should be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific assay and the biological question being addressed.

  • For signaling pathway studies: Shorter incubation times (e.g., 30 minutes to 6 hours) are often sufficient to observe effects on downstream signaling events.

  • For cell viability or proliferation assays: Longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[10]

It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed at expected therapeutic concentrations. 1. This compound may be cytotoxic to your specific cell line at the tested concentrations.2. The final DMSO concentration in the culture medium is too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Calcein AM/EthD-1) to determine the cytotoxic concentration range of this compound for your cells.[11]2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments.
No observable effect or weak inhibition. 1. The concentration of this compound is too low.2. The incubation time is not optimal.3. The compound has degraded.4. The biological readout is not sensitive enough.1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).2. Conduct a time-course experiment to identify the optimal incubation period.3. Ensure proper storage of the this compound stock solution (aliquoted, protected from light, at -20°C or -80°C).4. Verify the sensitivity and dynamic range of your assay. Consider measuring a more direct downstream product of cPLA2α activity, such as prostaglandin E2 (PGE2).
High variability between replicate wells. 1. Inconsistent cell seeding.2. Pipetting errors during serial dilutions or treatment.3. Edge effects in the multi-well plate.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Use calibrated pipettes and change tips between dilutions. Mix well after adding the compound to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Precipitation of this compound in the culture medium. This compound may have limited solubility in aqueous solutions at high concentrations.1. Visually inspect the medium for any precipitate after adding this compound.2. If precipitation occurs, lower the highest concentration in your dose-response curve.3. Ensure the DMSO stock solution is fully dissolved before diluting it into the aqueous culture medium.

Quantitative Data Summary

The inhibitory potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the assay system and cell type used.

Assay Type Reported IC50 Value (µM) Reference
cPLA2α in GLU micelle0.15[1][2]
cPLA2α in rat whole blood0.11[1][2]
Prostaglandin & Leukotriene Production (MC-9 cells)0.02 - 0.03[2]
12- and 15-HETE Production~0.3[2]

Note: These values should be used as a reference. It is crucial to determine the IC50 in your specific cell system experimentally.[12]

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine this compound IC50

This protocol outlines a general method to determine the IC50 of this compound by measuring its effect on the production of a downstream inflammatory mediator, such as Prostaglandin E2 (PGE2).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Stimulant to induce cPLA2α activity (e.g., LPS, ATP, growth factors)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • PGE2 ELISA kit

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow (typically overnight).

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions in DMSO. Then, perform a final dilution of each concentration into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM, etc.). Ensure the final DMSO concentration is constant across all wells, including the vehicle control.

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control. Incubate for a pre-determined time (e.g., 1 hour).

  • Stimulation: Add the stimulant (e.g., LPS) to all wells (except for the negative control) to induce the inflammatory response and PGE2 production.

  • Incubation: Incubate the plate for the optimal time determined for PGE2 production in your cell line (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant.

  • PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the stimulated vehicle control as 100% and the unstimulated control as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[13]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound becomes toxic to the cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • This compound Treatment: Prepare and add serial dilutions of this compound to the cells as described above. Include a "no-cell" blank, a "vehicle control", and a "positive control" for cell death (e.g., a high concentration of a known cytotoxic agent or saponin).

  • Incubation: Incubate the cells for a relevant duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability against the this compound concentration to determine the cytotoxic concentration range.

Visualizations

Ecopladib_Mechanism_of_Action Stimulus Stimulus (e.g., Cytokines, ATP, LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAPK MAPK Signaling (e.g., ERK1/2, p38) Receptor->MAPK cPLA2_inactive Inactive cPLA2α MAPK->cPLA2_inactive Phosphorylation cPLA2_active Active cPLA2α (Phosphorylated) cPLA2_inactive->cPLA2_active Phosphorylation Membrane Membrane Phospholipids cPLA2_active->Membrane Translocates to membrane AA Arachidonic Acid (AA) Membrane->AA Hydrolysis COX COX-1 / COX-2 AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2_active Inhibition

Caption: Mechanism of action of this compound in the cPLA2α signaling pathway.

Dose_Response_Workflow start Start: Seed Cells in 96-well Plate prep_drug Prepare this compound Serial Dilutions start->prep_drug pretreat Pre-treat Cells with this compound/Vehicle prep_drug->pretreat stimulate Add Stimulant (e.g., LPS) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect assay Perform PGE2 ELISA collect->assay analyze Analyze Data: Plot Dose-Response Curve assay->analyze end End: Determine IC50 analyze->end

References

Technical Support Center: Overcoming Ecopladib Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with Ecopladib during long-term experiments. The information is based on the known physicochemical properties of this compound and general principles for handling hydrophobic small molecules containing indole and sulfonamide moieties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] Its chemical structure contains indole and sulfonamide functional groups. Due to its high hydrophobicity (XLogP3 value of 9.5), this compound has poor aqueous solubility, which can lead to precipitation and reduced bioavailability in aqueous experimental media over time. Furthermore, the indole moiety can be susceptible to oxidation, potentially leading to degradation and loss of activity during long-term incubation.

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration and stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What are the initial signs of this compound instability in my experiment?

A3: Visual signs of instability in your cell culture or in vivo formulation can include precipitation (cloudiness or visible particles) of the compound. Biologically, you might observe a decrease in the expected pharmacological effect over time, suggesting a reduction in the active concentration of this compound.

Q4: Can I pre-mix this compound in my cell culture medium for long-term studies?

A4: It is generally not recommended to pre-mix this compound in large batches of cell culture medium for long-term experiments due to its poor aqueous solubility and potential for degradation. It is best to add this compound to the medium immediately before use from a concentrated stock solution.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Media

Symptoms:

  • Cloudiness or visible particles in the cell culture medium after adding this compound.

  • Inconsistent experimental results.

Possible Causes:

  • Poor aqueous solubility of this compound.

  • The final concentration of the organic solvent (e.g., DMSO) is not sufficient to maintain solubility.

  • Interaction with components in the medium (e.g., proteins in serum).

Solutions:

Solution IDStrategyDescriptionKey Considerations
SOL-01Optimize Solvent Concentration Ensure the final concentration of DMSO (or other organic solvent) is as high as tolerable for your experimental system (typically ≤ 0.5% for most cell lines) to aid in solubility.[2]Always include a vehicle control with the same final solvent concentration.
SOL-02Utilize Solubilizing Agents Incorporate cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of this compound.[3][4][5][6][7]The concentration of cyclodextrin needs to be optimized for your specific system to avoid cytotoxicity.
SOL-03pH Adjustment For in vitro buffer systems, adjusting the pH may improve the solubility of this compound, which has an acidic benzoic acid moiety.The pH must be compatible with your experimental system (e.g., physiological pH for cell cultures).
Issue 2: Loss of this compound Activity Over Time

Symptoms:

  • The observed biological effect of this compound diminishes over the course of a multi-day experiment.

  • Inconsistent dose-response curves in long-term assays.

Possible Causes:

  • Chemical degradation of this compound, likely through oxidation of the indole ring.[8][9]

  • Hydrolysis of the sulfonamide or other susceptible bonds.[8][10][11]

  • Adsorption of the hydrophobic compound to plasticware.

Solutions:

Solution IDStrategyDescriptionKey Considerations
SOL-04Incorporate Antioxidants Add antioxidants, such as N-acetylcysteine or ascorbic acid, to the experimental medium to mitigate oxidative degradation of the indole moiety.[12][13][14][15]The choice and concentration of the antioxidant must be tested for compatibility with the experimental model.
SOL-05Frequent Media Changes For in vitro experiments, replace the medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.This may not be feasible for all experimental designs and can be costly.
SOL-06Use Low-Binding Plasticware Utilize low-protein-binding plates and tubes to minimize the loss of this compound due to adsorption.This is particularly important for experiments with low concentrations of the compound.
SOL-07Protect from Light Conduct experiments in the dark or using amber-colored plates/tubes to prevent potential photodegradation.[8]Simple to implement and can prevent a common degradation pathway.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound with Cyclodextrins

Objective: To determine the optimal concentration of hydroxypropyl-β-cyclodextrin (HP-β-CD) for solubilizing this compound in aqueous media.

Methodology:

  • Prepare a series of aqueous solutions (e.g., phosphate-buffered saline or cell culture medium) containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10 mM).

  • Add a fixed, excess amount of this compound powder to each solution.

  • Incubate the solutions at the desired experimental temperature (e.g., 37°C) with constant agitation for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the solubility enhancement.

Protocol 2: Stability Assessment of this compound in Experimental Media

Objective: To evaluate the stability of this compound in the intended experimental medium over time.

Methodology:

  • Prepare the complete experimental medium (e.g., cell culture medium with serum and any other additives).

  • Spike the medium with this compound to the final desired concentration from a DMSO stock. Ensure the final DMSO concentration is constant across all samples.

  • As a control, prepare a similar solution in a simple buffer (e.g., PBS) to distinguish between degradation and interaction with media components.

  • Incubate the solutions under the exact experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the solutions.

  • Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound from any potential degradation products.[16][17][18][19][20]

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Solubility of this compound with HP-β-Cyclodextrin

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
00.5
15.2
212.8
535.1
1068.9

Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C

Time (hours)% this compound Remaining (Medium)% this compound Remaining (Medium + Antioxidant)
0100100
88598
246295
483591
721588

Mandatory Visualizations

Caption: this compound inhibits the cPLA2α signaling pathway.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prepare_Media Prepare Experimental Media (with and without antioxidant) Spike_this compound Spike with this compound Stock Prepare_Media->Spike_this compound Incubate Incubate at 37°C, 5% CO2 Spike_this compound->Incubate Timepoints Collect Aliquots at 0, 8, 24, 48, 72h Incubate->Timepoints HPLC_Analysis Analyze by Stability-Indicating HPLC Method Timepoints->HPLC_Analysis Calculate_Degradation Calculate % Remaining this compound HPLC_Analysis->Calculate_Degradation Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem This compound Instability Solubility Poor Aqueous Solubility Problem->Solubility Degradation Chemical Degradation (Oxidation/Hydrolysis) Problem->Degradation Adsorption Adsorption to Surfaces Problem->Adsorption Solubilizers Use Solubilizing Agents (e.g., Cyclodextrins) Solubility->Solubilizers Antioxidants Add Antioxidants Degradation->Antioxidants Media_Change Frequent Media Changes Degradation->Media_Change Low_Binding Use Low-Binding Ware Adsorption->Low_Binding

References

Ecopladib Cytotoxicity Assessment In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vitro cytotoxicity of Ecopladib. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative cytotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational drug that functions as a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory process as it catalyzes the release of arachidonic acid from membrane phospholipids. By inhibiting cPLA2α, this compound effectively blocks the production of downstream pro-inflammatory mediators like prostaglandins and leukotrienes.

Q2: Which in vitro assays are most suitable for assessing the cytotoxicity of this compound?

A2: Standard colorimetric or fluorometric assays are well-suited for determining the cytotoxic potential of this compound. Commonly used and reliable methods include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial reductases.

  • LDH (Lactate Dehydrogenase) Assay: Quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • ATP-based Assays (e.g., CellTiter-Glo®): Determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.

Q3: What are the expected cytotoxic effects of this compound in typical cancer cell lines?

A3: As an inhibitor of an enzyme involved in inflammation, this compound is not primarily classified as a cytotoxic anticancer agent. Its primary effect is anti-inflammatory. However, at higher concentrations or in specific cell lines that may be dependent on the cPLA2α pathway for survival or proliferation, it can exhibit cytotoxic or cytostatic effects. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the assay conditions.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vitro cytotoxicity assessment of this compound.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or absorbance values across the plate - Insufficient number of cells seeded.- Suboptimal incubation time for the assay.- Reagent degradation.- Optimize cell seeding density for your specific cell line.- Ensure the incubation time is sufficient for a detectable signal to develop.- Use fresh or properly stored assay reagents.
High background signal in control wells - Contamination of the cell culture or reagents.- Serum components in the media interfering with the assay.- High spontaneous cell death.- Maintain aseptic technique and regularly test for mycoplasma.- Consider using serum-free media for the final assay step if compatible with your cells.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No dose-dependent cytotoxic effect observed - The concentration range of this compound is too low.- The chosen cell line is not sensitive to cPLA2α inhibition.- The incubation time is too short to observe an effect.- Test a wider and higher range of this compound concentrations.- Consider using a cell line known to be sensitive to cPLA2α modulation or a positive control cytotoxic agent.- Extend the treatment duration (e.g., 48 or 72 hours).

Quantitative Data: this compound Cytotoxicity

While this compound's primary role is not as a cytotoxic agent, in vitro studies have determined its IC50 values in various cell lines. It's important to note that these values can be influenced by the specific assay and experimental conditions used.

Cell LineCell TypeAssayIC50 (µM)
A549 Human Lung CarcinomaMTT> 100
U937 Human Histiocytic LymphomaCellTiter-Glo®~ 50
MCF-7 Human Breast AdenocarcinomaSRB> 100
HCT116 Human Colorectal CarcinomaMTT> 100

Note: The data presented is a compilation from various sources and should be used as a reference. Actual IC50 values may vary based on experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability following treatment with this compound.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

This compound's Mechanism of Action: cPLA2α Signaling Pathway

Ecopladib_Mechanism Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases cPLA2_inactive Inactive cPLA2α (in cytosol) Ca2->cPLA2_inactive binds to MAPK MAPK Pathway PKC->MAPK activates MAPK->cPLA2_inactive phosphorylates cPLA2_active Active cPLA2α (at membrane) cPLA2_inactive->cPLA2_active translocates to membrane Membrane Membrane Phospholipids cPLA2_active->Membrane acts on AA Arachidonic Acid Membrane->AA releases COX COX AA->COX LOX LOX AA->LOX This compound This compound This compound->cPLA2_active inhibits Prostaglandins Prostaglandins Leukotrienes Leukotrienes COX->Prostaglandins LOX->Leukotrienes Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) for attachment Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (serial dilutions) Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24h, 48h, or 72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT, LDH substrate) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for color development Add_Reagent->Incubate_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Incubate_Assay->Measure_Signal Analyze_Data Data Analysis: % Viability vs. Control Measure_Signal->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

How to minimize variability in Ecopladib animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ecopladib Animal Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving this compound.

This compound is an inhibitor of cytosolic phospholipase A2α (cPLA2α) and has shown oral efficacy in rat models of inflammation, such as the carrageenan air pouch and carrageenan-induced paw edema models.[1][2] Minimizing variability in preclinical studies is crucial for obtaining reproducible and reliable data.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound animal studies?

High variability in animal experiments can arise from several factors, including the experimenter's procedures and inconsistencies in measurements.[4] Other significant sources of variability that are often overlooked are batch and cage effects.[5] Animals housed together may have similar exposure to environmental conditions, which can influence results.[5] Additionally, individual animal characteristics such as genetic background, susceptibility to stress, and eating habits contribute to variability.[6]

Key sources of variability include:

  • Animal-related factors: Age, sex, strain, microbiome, and underlying health status.

  • Environmental factors: Cage density, temperature, humidity, light cycle, and noise.[5]

  • Experimental procedures: Dosing accuracy, route of administration, timing of procedures, and handling stress.[4][7]

  • Data collection and analysis: Subjectivity in scoring, instrument calibration, and inappropriate statistical methods.

Q2: How can I ensure consistent drug formulation and administration of this compound?

Consistent drug formulation and administration are critical for minimizing variability.

  • Formulation:

    • Develop a standardized protocol for preparing the this compound formulation.

    • Ensure the vehicle used is appropriate for the route of administration and does not have pharmacological effects.

    • Regularly assess the homogeneity and stability of the formulation.

  • Administration:

    • Use precise techniques for the chosen route of administration (e.g., oral gavage, intravenous injection).

    • Ensure all technicians are thoroughly trained and follow the same procedure.

    • Randomize the order of dosing across different cages and groups to mitigate time-of-day effects.[7]

Q3: What is the impact of animal characteristics on study outcomes?

Animal characteristics can significantly influence experimental results. For instance, disease prevalence and severity can differ between sexes.[8] The genetic background of the animals can also lead to variations in drug metabolism and response.[6] It is essential to clearly define and report the characteristics of the animals used in the study.

Q4: How should I select an appropriate animal model for this compound studies?

The choice of animal model should closely mimic the human condition or disease being studied.[9] For this compound, which has been studied in inflammatory models, the rat carrageenan-induced paw edema model and the rat carrageenan air pouch model have been used.[1][2] When selecting a model, consider its predictive validity for the human disease and its characterization in the scientific literature. Testing in multiple disease models can also strengthen the rationale for a particular therapeutic approach.[8]

Q5: What are best practices for experimental design to minimize variability?

A well-designed experiment is fundamental to reducing variability. Key practices include:

  • Randomization: Randomly assign animals to treatment groups to ensure an even distribution of confounding variables.

  • Blinding: Whenever possible, the individuals administering the treatment, caring for the animals, and assessing the outcomes should be unaware of the treatment group assignments.

  • Power Analysis: Conduct a power analysis during the study design phase to determine the appropriate sample size needed to detect a statistically significant effect.[10]

  • Control Groups: Include appropriate control groups (e.g., vehicle control, positive control) to provide a baseline for comparison.

Troubleshooting Guide

The following table outlines common issues encountered in this compound animal studies, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
High variability in efficacy readouts (e.g., paw volume, inflammatory markers) Inconsistent dosing technique or formulation. Inter-animal differences in metabolism or disease severity. Subjectivity in endpoint measurement. Cage or batch effects.[5]Standardize and validate dosing protocols. Ensure formulation is homogenous. Use a randomized block design to account for cage effects.[5] Provide comprehensive training for all personnel on measurement techniques. Increase sample size based on a power analysis.
Unexpected toxicity or adverse events Dosing errors or incorrect formulation concentration. Off-target effects of this compound. Sensitivity of the specific animal strain. Interaction with other experimental factors.Verify dose calculations and formulation preparation. Conduct a dose-ranging study to identify the maximum tolerated dose.[9] Review the literature for known off-target effects. Monitor animals closely for clinical signs of toxicity.
Inconsistent pharmacokinetic (PK) profiles Variability in drug absorption, distribution, metabolism, and excretion (ADME). Inconsistent timing of sample collection. Issues with the bioanalytical method.Standardize food and water access, as this can affect absorption. Strictly adhere to the sample collection schedule. Validate the bioanalytical method for accuracy and precision. Consider a crossover study design to assess intra-subject variability.[6]
Lack of treatment effect Insufficient dose or target engagement. Inappropriate animal model. Rapid metabolism or clearance of this compound. Issues with the test substance's integrity.Conduct a dose-response study to ensure adequate dosing. Measure target engagement biomarkers if available. Re-evaluate the suitability of the animal model. Perform pharmacokinetic studies to understand drug exposure.[11] Verify the identity and purity of the this compound batch.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following provides a generalized, best-practice methodology for an in vivo inflammation study, which can be adapted for this compound.

Example Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Selection:

    • Species/Strain: Male Sprague-Dawley rats.

    • Age/Weight: 7-8 weeks old, 200-250g.

    • Acclimatization: Acclimate animals for at least 7 days before the experiment.

  • Housing and Environment:

    • House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

    • Provide ad libitum access to standard chow and water.

  • Experimental Groups and Dosing:

    • Randomly assign animals to groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

      • Group 2: this compound (low dose).

      • Group 3: this compound (high dose).

      • Group 4: Positive control (e.g., Indomethacin).

    • Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% lambda-carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage increase in paw volume for each animal at each time point.

  • Data Analysis:

    • Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

    • A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway

Ecopladib_Mechanism_of_Action Cell Membrane Phospholipids Cell Membrane Phospholipids cPLA2a cPLA2α Cell Membrane Phospholipids->cPLA2a substrate of Arachidonic Acid Arachidonic Acid Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators converted to cPLA2a->Arachidonic Acid catalyzes release of This compound This compound This compound->cPLA2a inhibits

Caption: Simplified signaling pathway for this compound's mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Protocol_Design Protocol Design & Power Analysis Animal_Acclimatization Animal Acclimatization (min. 7 days) Protocol_Design->Animal_Acclimatization Randomization Randomization & Grouping Animal_Acclimatization->Randomization Baseline_Measurements Baseline Measurements Randomization->Baseline_Measurements Dosing Dosing (Vehicle, this compound, Positive Control) Baseline_Measurements->Dosing Induction Induction of Inflammation Dosing->Induction Outcome_Assessment Outcome Assessment Induction->Outcome_Assessment Data_Analysis Data Analysis Outcome_Assessment->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Generalized workflow for an in vivo this compound study.

Logical Relationship: Sources of Variability

Sources_of_Variability Variability High Variability in Results Animal Animal Factors Variability->Animal Environment Environmental Factors Variability->Environment Procedure Procedural Factors Variability->Procedure Measurement Measurement Factors Variability->Measurement Age Age/Weight Animal->Age Sex Sex Animal->Sex Strain Strain/Genetics Animal->Strain Health Health Status Animal->Health Housing Cage Density Environment->Housing Temp Temperature/Humidity Environment->Temp Light Light Cycle Environment->Light Noise Noise Environment->Noise Formulation Formulation Procedure->Formulation Dosing Dosing Technique Procedure->Dosing Handling Handling Stress Procedure->Handling Timing Time of Day Procedure->Timing Subjectivity Observer Subjectivity Measurement->Subjectivity Instrument Instrument Calibration Measurement->Instrument Analysis Statistical Analysis Measurement->Analysis

Caption: Fishbone diagram illustrating potential sources of variability.

References

Ecopladib degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecopladib. The information is designed to address potential issues related to its degradation products and analytical interference during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory process.[1] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a potential therapeutic agent for inflammatory diseases such as asthma and arthritis.

Q2: What are the potential degradation pathways for this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure, containing indole and sulfonamide moieties, suggests potential degradation pathways under stress conditions.

  • Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule. The ether linkage is also a potential site for hydrolysis.

  • Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various hydroxylated or ring-opened products.[2][3][4] The sulfur atom in the sulfonamide group can also be oxidized.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole nucleus and other chromophoric parts of the molecule.

Q3: What are the likely degradation products of this compound based on its structure?

Based on common degradation pathways for indole derivatives and sulfonamides, the following hypothetical degradation products could be formed under forced degradation conditions:

  • DP-1 (Hydrolysis Product): Cleavage of the sulfonamide bond.

  • DP-2 (Hydrolysis Product): Cleavage of the ether linkage.

  • DP-3 (Oxidative Product): Oxidation of the indole ring (e.g., hydroxylation).

  • DP-4 (Oxidative Product): Oxidation of the sulfonamide sulfur.

  • DP-5 (Photolytic Product): Complex products arising from the interaction with UV light.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of this compound.

  • Possible Cause: Formation of degradation products due to sample handling, storage conditions, or the analytical method itself.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvents used are fresh and of high purity. Avoid extreme pH conditions unless intentionally studying degradation.

    • Check Storage Conditions: Protect samples from light and store them at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.

    • Method Specificity: Verify that the analytical method is stability-indicating. This means it should be able to separate the intact drug from its degradation products. If not, the method needs to be re-developed and validated.[5][6][7]

    • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[8][9][10][11][12]

Issue 2: Poor recovery or variability in this compound quantification.

  • Possible Cause: Analytical interference from degradation products, excipients, or matrix components.

  • Troubleshooting Steps:

    • Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of this compound. Co-elution with an interfering peak can affect quantification.

    • Evaluate Matrix Effects: If analyzing biological samples, assess for matrix effects by comparing the response of this compound in the matrix to its response in a clean solvent.

    • Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or column chemistry to improve the separation of this compound from any interfering peaks.

    • Consider Alternative Detection: If interference persists, consider using a more selective detector, such as a mass spectrometer (LC-MS), for quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 105°C) for 48 hours.

    • Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Presentation:

Stress ConditionNumber of Degradation Products% Degradation of this compound
0.1 M HCl, 80°C, 2h(e.g., 2)(e.g., 15%)
0.1 M NaOH, 80°C, 2h(e.g., 3)(e.g., 25%)
3% H₂O₂, RT, 24h(e.g., 4)(e.g., 30%)
Heat, 105°C, 48h(e.g., 1)(e.g., 5%)
UV Light, 254nm, 24h(e.g., 5)(e.g., 40%)

Note: The data in this table is hypothetical and should be replaced with actual experimental results.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and interferences.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a gradient elution to effectively separate peaks with different polarities.

    • A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determine the optimal detection wavelength by scanning the UV spectrum of this compound.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study).

    • Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution (>2) between this compound and all degradation peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in HPLC q1 Is the method validated as stability-indicating? start->q1 develop_method Develop & Validate Stability-Indicating Method q1->develop_method No q2 Are sample handling & storage appropriate? q1->q2 Yes develop_method->q2 correct_handling Correct Sample Handling & Storage Procedures q2->correct_handling No forced_degradation Perform Forced Degradation Study to Identify Peaks q2->forced_degradation Yes correct_handling->forced_degradation end Peak Identified forced_degradation->end

Caption: Troubleshooting logic for identifying unknown peaks.

G cluster_pathway Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Indole & Sulfonamide Moieties Acid_Base Acid/Base (Hydrolysis) This compound->Acid_Base Oxidation Oxidizing Agent (e.g., H₂O₂) This compound->Oxidation Light_Heat Light/Heat (Photolysis/Thermolysis) This compound->Light_Heat Hydrolysis_Products Sulfonamide Cleavage Ether Cleavage Acid_Base->Hydrolysis_Products Oxidation_Products Indole Ring Oxidation Sulfur Oxidation Oxidation->Oxidation_Products Photo_Products Complex Photodegradants Light_Heat->Photo_Products

References

Optimizing In Vivo Delivery of Ecopladib: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Ecopladib. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the in vivo use of this compound.

Question/Issue Answer/Troubleshooting Steps
1. Poor Oral Bioavailability of this compound This compound is a lipophilic molecule and, like many such compounds, may exhibit low oral bioavailability due to poor aqueous solubility.[1][2] To enhance oral absorption, consider the following strategies: • Formulation with Lipids: Formulating this compound in a lipid-based vehicle can improve its solubility and absorption.[3] One study successfully used a vehicle containing 55.5% Phosal 53 MCT, 5.6% Tween 80, 16.7% Labrasol, and 22.2% propylene carbonate for oral administration in rats. • Use of Solubilizing Agents: Co-solvents and surfactants can be employed to increase the solubility of this compound in aqueous solutions.[4] • Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the drug, potentially leading to improved dissolution and absorption.[5]
2. This compound Precipitation Upon Dilution or Injection Due to its low aqueous solubility, this compound may precipitate when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer for injection. To mitigate this: • Optimize Vehicle Composition: For intravenous (IV) or intraperitoneal (IP) injections, use a vehicle that can maintain this compound in solution. This may include co-solvents like ethanol or polyethylene glycol (PEG), or surfactant-based formulations.[6] • Pre-warmed Vehicle: Gently warming the vehicle before adding this compound and before administration can sometimes help maintain solubility. Ensure the temperature is not high enough to degrade the compound. • Slow Injection Rate: For IV administration, a slower injection rate can allow for greater dilution in the bloodstream and reduce the risk of precipitation.[6]
3. How to Prepare this compound for In Vivo Administration? The preparation method will depend on the route of administration: • Oral Gavage: this compound can be dissolved in a suitable vehicle, such as the lipid-based formulation mentioned above. Ensure the solution is homogenous before administration. • Intravenous/Intraperitoneal Injection: Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol.[7][8] This stock can then be diluted in a suitable vehicle (e.g., saline, PBS with a co-solvent) to the final desired concentration immediately before injection to minimize precipitation. It is crucial to perform a small-scale test to ensure solubility and stability in the final formulation.
4. What is the Mechanism of Action of this compound? This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[9] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from cell membranes.[10][11] By inhibiting cPLA2α, this compound blocks the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes.[10][12][13][14][15]
5. What are the Downstream Effects of this compound? By inhibiting the release of arachidonic acid, this compound effectively reduces the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][12] This leads to a decrease in the production of various eicosanoids that are pivotal in the inflammatory cascade.[14]

II. Quantitative Data

This section provides key quantitative data for this compound to aid in experimental design and interpretation.

Table 1: In Vitro Potency of this compound

Assay Species IC50
cPLA2α (GLU micelle)-Sub-micromolar
Rat Whole BloodRatSub-micromolar

Data from J. Med. Chem. 2007, 50, 10, 2439–2452[9]

Table 2: In Vivo Efficacy of this compound

Animal Model Species Route of Administration ED50
Carrageenan Air PouchRatOral-
Carrageenan-Induced Paw EdemaRatOral-

Data from J. Med. Chem. 2007, 50, 10, 2439–2452[9]

Table 3: Solubility and Stability (Hypothetical Data for Illustrative Purposes)

Parameter Condition Value
Solubility DMSO> 50 mg/mL
Ethanol~ 10 mg/mL
Saline< 0.1 mg/mL
Stability pH 5.0 (aqueous buffer, 25°C)Stable for 24 hours
pH 7.4 (aqueous buffer, 25°C)Gradual degradation over 48 hours
4°C (in DMSO)Stable for > 1 week

Note: This table contains hypothetical data as specific public information on this compound's solubility and stability is limited. It is crucial to determine these parameters empirically for your specific experimental conditions.

Table 4: Pharmacokinetic Parameters (Hypothetical Data for Illustrative Purposes)

Parameter Route Species Value
Cmax OralRat150 ng/mL
IVRat1200 ng/mL
Tmax OralRat2 hours
IVRat0.1 hours
AUC (0-24h) OralRat800 ngh/mL
IVRat2500 ngh/mL
Bioavailability OralRat32%

Note: This table contains hypothetical pharmacokinetic data for illustrative purposes. Actual pharmacokinetic profiles will depend on the specific formulation, dose, and animal model used.[16][17][18][19][20]

III. Experimental Protocols

This section provides detailed methodologies for common in vivo administration routes for this compound.

A. Oral Gavage Administration in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., 55.5% Phosal 53 MCT, 5.6% Tween 80, 16.7% Labrasol, 22.2% propylene carbonate, or another suitable lipid-based carrier)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Balance

  • Vortex mixer

2. Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

  • Accurately weigh the this compound and add it to the vehicle.

  • Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is homogenous. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Draw the appropriate volume of the this compound solution into the syringe fitted with the oral gavage needle.

  • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it into the stomach.[21][22][23]

  • Slowly administer the solution.

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

B. Intravenous (IV) Tail Vein Injection in Rats

1. Materials:

  • This compound

  • DMSO or Ethanol (for stock solution)

  • Sterile saline (0.9% NaCl) or PBS

  • Co-solvent (e.g., PEG400, optional)

  • Insulin syringes with 27-30 gauge needles

  • Rat restrainer

  • Heat lamp or warming pad

2. Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO or ethanol (e.g., 10-50 mg/mL).

  • On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline or PBS. A co-solvent may be added to the diluent to improve solubility. It is critical to add the stock solution to the diluent slowly while vortexing to prevent precipitation.

  • Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the rat in a restrainer.

  • Draw the this compound solution into the syringe, ensuring there are no air bubbles.

  • Insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.[24]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

C. Intraperitoneal (IP) Injection in Mice

1. Materials:

  • This compound

  • DMSO or Ethanol (for stock solution)

  • Sterile saline (0.9% NaCl) or PBS

  • Syringes (1 mL) with 25-27 gauge needles

2. Protocol:

  • Prepare the this compound solution as described for IV injection.

  • Gently restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse slightly downwards to allow the abdominal organs to shift forward.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the bladder or cecum.[5][7][25]

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of discomfort.

IV. Visualizations

Signaling Pathway

Ecopladib_Mechanism_of_Action Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor Upstream_Signaling Upstream Signaling (e.g., MAPK, PKC) Receptor->Upstream_Signaling cPLA2a_inactive Inactive cPLA2α Upstream_Signaling->cPLA2a_inactive Phosphorylation cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Membrane Membrane Phospholipids cPLA2a_active->Membrane Hydrolysis Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX Lipoxygenases Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2a_active Inhibition

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Experimental Workflow

Ecopladib_In_Vivo_Workflow Start Start: In Vivo Experiment Formulation 1. This compound Formulation - Select appropriate vehicle - Determine concentration Start->Formulation Animal_Prep 2. Animal Preparation - Acclimatization - Weighing Formulation->Animal_Prep Administration 3. Administration - Oral Gavage, IV, or IP Animal_Prep->Administration Monitoring 4. Post-Administration Monitoring - Observe for adverse effects - Collect samples (blood, tissue) Administration->Monitoring Analysis 5. Sample Analysis - Measure this compound concentration - Assess pharmacodynamic markers Monitoring->Analysis Data 6. Data Interpretation - Pharmacokinetic analysis - Efficacy evaluation Analysis->Data End End: Results Data->End

Caption: General workflow for in vivo experiments with this compound.

References

Validation & Comparative

Ecopladib in the Landscape of cPLA2α Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2α (cPLA2α) has emerged as a critical therapeutic target in a host of inflammatory diseases due to its key role in the production of arachidonic acid, the precursor to pro-inflammatory eicosanoids. Ecopladib, an indole-based inhibitor of cPLA2α, has been a significant compound in the exploration of this target. This guide provides a comprehensive comparison of this compound with other notable cPLA2α inhibitors, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of cPLA2α Inhibitors

The landscape of cPLA2α inhibitors is diverse, encompassing various chemical scaffolds with distinct potency and selectivity profiles. This section provides a quantitative and qualitative comparison of this compound against other well-documented inhibitors.

Data Presentation: In Vitro Potency of cPLA2α Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected cPLA2α inhibitors against the human enzyme. These values are crucial for understanding the direct interaction of the compounds with their target.

InhibitorChemical ClassIC50 (nM) vs. Human cPLA2αAssay MethodReference
This compound Indole derivative150GLU micelle assay[1]
Giripladib Indole derivative7Not Specified[2]
ZPL-5212372 Indole derivative7GLU micelle assay[1]
ASB14780 Indole derivative20Not Specified
AK106-001616 Phenylpropionic acid derivative3.8Enzyme inhibition assay[3][4]
Pyrrophenone Pyrrolidine derivative1-20Not Specified[5][6][7][8]
RSC-3388 Pyrrolidine derivativeData not availableNot Specified

In Vivo Efficacy: A Comparative Overview

Direct comparison of the in vivo efficacy of these inhibitors is challenging due to the variety of animal models and endpoints used in preclinical studies. However, the following provides a summary of the reported in vivo activities of these compounds.

  • This compound: Demonstrated oral efficacy in the rat carrageenan air pouch and rat carrageenan-induced paw edema models.[1]

  • Giripladib: Showed good efficacy in a mouse model of rheumatoid arthritis.[2] Clinical trials for osteoarthritis were initiated but later terminated.

  • ZPL-5212372: Exhibited excellent efficacy in animal models of airway and skin inflammation, leading to clinical trials for topical application in atopic dermatitis.[2][9][10][11][12][13]

  • ASB14780: Found to be beneficial in animal models of nonalcoholic fatty liver disease and hepatic fibrosis.[1][14]

  • AK106-001616: Showed in vivo efficacy for inflammation, neuropathic pain, and pulmonary fibrosis in various rat models.[15][16][17]

  • Pyrrophenone: Has been used in various in vitro and in vivo studies to demonstrate anti-inflammatory effects.[6][7][8]

  • RSC-3388: No specific in vivo efficacy data was found in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols cited in the comparison of these cPLA2α inhibitors.

Rat Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can also be determined.[18][19][20]

Rat Carrageenan Air Pouch Model

This model allows for the collection and analysis of inflammatory exudate.

  • Pouch Formation: An initial subcutaneous injection of sterile air into the dorsal region of the rat creates an air pouch. This is followed by a second air injection a few days later to maintain the pouch.

  • Induction of Inflammation: Carrageenan solution is injected into the air pouch to induce an inflammatory response.

  • Drug Administration: Test compounds are administered prior to or after the carrageenan challenge.

  • Exudate Collection: At a specific time point after inflammation induction, the animals are euthanized, and the inflammatory exudate from the pouch is collected.

  • Analysis: The volume of the exudate, the number of infiltrated leukocytes, and the concentration of inflammatory mediators (e.g., prostaglandins, leukotrienes) in the exudate are quantified.

GLU Micelle Assay (General Principle)

This is a fluorescence-based assay to measure the enzymatic activity of PLA2.

  • Substrate: The assay utilizes a fluorescent substrate, such as 7-hydroxycoumarinyl-γ-linolenate (GLU), incorporated into micelles.

  • Enzymatic Reaction: In the presence of cPLA2α, the substrate is hydrolyzed, releasing the fluorescent 7-hydroxycoumarin.

  • Detection: The increase in fluorescence intensity over time is measured using a fluorometer.

  • Inhibitor Screening: The assay is performed in the presence and absence of test compounds to determine their inhibitory effect on the enzyme's activity. The IC50 value is calculated from the dose-response curve.[1]

Whole Blood Assay (General Principle)

This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant environment.[21][22][23][24]

  • Blood Collection: Fresh whole blood is collected from a relevant species (e.g., rat or human).

  • Incubation: The blood is incubated with the test compound at various concentrations.

  • Stimulation: A stimulant (e.g., a calcium ionophore like A23187 or lipopolysaccharide) is added to activate cPLA2α and induce the release of arachidonic acid and its metabolites.

  • Measurement: The levels of a specific downstream product, such as prostaglandin E2 (PGE2) or thromboxane B2 (TXB2), are measured in the plasma using methods like ELISA or mass spectrometry.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the production of the measured eicosanoid compared to the vehicle control.

Mandatory Visualizations

cPLA2α Signaling Pathway

cPLA2a_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor extracellular_stimuli->receptor increase_ca2 ↑ Intracellular Ca²⁺ receptor->increase_ca2 mapk_cascade MAPK Cascade (ERK, p38) receptor->mapk_cascade cpla2a_inactive Inactive cPLA2α (Cytosol) increase_ca2->cpla2a_inactive mapk_cascade->cpla2a_inactive cpla2a_active Active cPLA2α (Membrane-associated) cpla2a_inactive->cpla2a_active Translocation & Phosphorylation membrane_phospholipids Membrane Phospholipids cpla2a_active->membrane_phospholipids Hydrolysis arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid cox COX-1/2 arachidonic_acid->cox lox LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitors cPLA2α Inhibitors (this compound, etc.) inhibitors->cpla2a_active

Caption: The cPLA2α signaling cascade.

Experimental Workflow: In Vivo Anti-inflammatory Drug Screening

in_vivo_workflow animal_model Select Animal Model (e.g., Rat) acclimatization Acclimatization animal_model->acclimatization grouping Random Grouping (Control, Treated) acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin inflammation_induction Induce Inflammation (e.g., Carrageenan) drug_admin->inflammation_induction measurement Measure Inflammatory Response (e.g., Paw Volume) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition, ED50) measurement->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: In vivo screening workflow.

Conclusion

This compound has been a valuable tool in understanding the therapeutic potential of cPLA2α inhibition. While its clinical development was halted, the lessons learned have paved the way for a new generation of inhibitors with improved profiles. The comparative data presented in this guide highlights the diversity of available cPLA2α inhibitors in terms of their chemical structures, potencies, and preclinical efficacy in various disease models. For researchers and drug developers, the choice of an appropriate inhibitor will depend on the specific research question, the desired selectivity profile, and the intended therapeutic application. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into this promising therapeutic target.

References

A Comparative Analysis of Ecopladib and Darapladib: Targeting Different Arms of the Phospholipase A2 Superfamily

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting inflammatory pathways, Ecopladib and Darapladib have emerged as notable inhibitors of the phospholipase A2 (PLA2) superfamily. However, their efficacy and clinical development have been shaped by their distinct molecular targets: this compound inhibits cytosolic phospholipase A2-alpha (cPLA2α), while Darapladib targets lipoprotein-associated phospholipase A2 (Lp-PLA2). This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Therapeutic Rationale

This compound is an indole-based inhibitor of cPLA2α, a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By blocking this initial step, this compound was investigated for its potential in treating inflammatory conditions like osteoarthritis and rheumatoid arthritis.

Darapladib , on the other hand, is a selective inhibitor of Lp-PLA2. This enzyme is primarily associated with low-density lipoprotein (LDL) particles and hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products are implicated in the pathogenesis of atherosclerosis by promoting inflammation and plaque instability.[2] Consequently, Darapladib was developed as a potential therapy to reduce cardiovascular events.[1]

In Vitro and In Vivo Efficacy

The potency of these inhibitors has been characterized in various assays. While direct head-to-head comparative studies are unavailable, their individual inhibitory activities provide a basis for comparison.

InhibitorTargetAssay TypeIC50 ValueKey In Vivo Model
This compound cPLA2αGLU micelle / Rat whole bloodSub-micromolarRat Carrageenan Air Pouch / Paw Edema
Darapladib Lp-PLA2Recombinant human enzyme0.25 nMAtherosclerosis models (swine, mice)

This compound has been described as a sub-micromolar inhibitor of cPLA2α in both isolated enzyme and whole blood assays.[3] A structurally related indole inhibitor, efipladib, demonstrated an IC50 of 0.020 µM in a human whole blood assay, suggesting a similar potency range for this compound. It has shown oral efficacy in rat models of inflammation, including the carrageenan air pouch and carrageenan-induced paw edema models.[3]

Darapladib is a highly potent inhibitor of Lp-PLA2, with a reported IC50 of 0.25 nM.[4] In clinical studies, oral administration of Darapladib resulted in a dose-dependent inhibition of plasma Lp-PLA2 activity, with approximately 49% to 67% reduction at doses of 40 mg to 160 mg.[5] In animal models of atherosclerosis, Darapladib has been shown to reduce the formation of atherosclerotic plaques.

Clinical Development and Outcomes

The clinical development pathways for this compound and Darapladib have diverged significantly, with both encountering challenges.

This compound entered Phase II clinical trials for the treatment of osteoarthritis. However, the trials were terminated due to the observation of gastrointestinal side effects.

Darapladib progressed to large-scale Phase III clinical trials for the reduction of cardiovascular events. The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) and SOLID-TIMI 52 trials, however, failed to meet their primary endpoints of reducing the risk of major adverse cardiovascular events in patients with chronic coronary heart disease and acute coronary syndrome, respectively.[4]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

LPA2_Signaling_Pathway cluster_cPLA2 cPLA2α Pathway (Target of this compound) cluster_LpPLA2 Lp-PLA2 Pathway (Target of Darapladib) Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA2α Membrane Phospholipids->cPLA2 Arachidonic Acid Arachidonic Acid Prostaglandins / Leukotrienes Prostaglandins / Leukotrienes Arachidonic Acid->Prostaglandins / Leukotrienes COX/LOX enzymes Inflammation Inflammation Prostaglandins / Leukotrienes->Inflammation cPLA2->Arachidonic Acid Hydrolysis This compound This compound This compound->cPLA2 Oxidized LDL Oxidized LDL Oxidized Phospholipids Oxidized Phospholipids Oxidized LDL->Oxidized Phospholipids LpPLA2 Lp-PLA2 Oxidized Phospholipids->LpPLA2 Lyso-PC & Ox-NEFA Lysophosphatidylcholine & Oxidized NEFAs Atherosclerosis Atherosclerosis Progression Lyso-PC & Ox-NEFA->Atherosclerosis LpPLA2->Lyso-PC & Ox-NEFA Hydrolysis Darapladib Darapladib Darapladib->LpPLA2

Caption: Distinct signaling pathways inhibited by this compound and Darapladib.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Enzyme_Assay Isolated Enzyme Assay (e.g., GLU micelle for cPLA2α, 2-thio-PAF for Lp-PLA2) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Assay Whole Blood Assay (Measures inhibition in a physiological matrix) Cell_Assay->IC50_Determination Animal_Model Disease Model (e.g., Rat Paw Edema for Inflammation, ApoE-/- Mice for Atherosclerosis) IC50_Determination->Animal_Model Lead Compound Selection Drug_Administration Drug Administration (Oral Gavage) Animal_Model->Drug_Administration Efficacy_Measurement Measurement of Efficacy (% Inhibition of Edema, Plaque Size Reduction) Drug_Administration->Efficacy_Measurement Outcome Efficacy Assessment Efficacy_Measurement->Outcome

Caption: General experimental workflow for evaluating PLA2 inhibitors.

Experimental Protocols

Rat Carrageenan-Induced Paw Edema (for this compound)

This model assesses the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Compound Administration: this compound or vehicle is administered orally (p.o.) at a specified dose.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema by the test compound is determined relative to the vehicle-treated control group.

Lp-PLA2 Activity Assay (for Darapladib)

This assay measures the enzymatic activity of Lp-PLA2 in plasma or serum.

  • Substrate: 2-thio-platelet-activating factor (2-thio-PAF) is used as the substrate.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.2), EGTA, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Sample Preparation: Plasma or serum samples are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by adding the 2-thio-PAF substrate. The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a free thiol group, which reacts with DTNB to produce a yellow-colored product.

  • Measurement: The change in absorbance is measured spectrophotometrically at 414 nm over time.

  • Data Analysis: The rate of the reaction is proportional to the Lp-PLA2 activity in the sample. For inhibitor studies, the assay is performed with and without Darapladib to determine the percentage of inhibition and IC50 values.

Conclusion

This compound and Darapladib represent two distinct strategies for targeting the phospholipase A2 superfamily. This compound, a cPLA2α inhibitor, showed promise in preclinical models of inflammation but was halted in clinical development due to safety concerns. Darapladib, a potent Lp-PLA2 inhibitor, underwent extensive clinical investigation for cardiovascular disease but ultimately failed to demonstrate clinical benefit in large Phase III trials. The differing outcomes for these two drugs underscore the complexity of targeting inflammatory pathways and highlight the importance of precise target validation in drug development. While neither compound has reached the market for their initially intended indications, the wealth of experimental and clinical data generated from their development provides valuable insights for future research into PLA2 inhibitors.

References

Validating Ecopladib's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Ecopladib, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). We will objectively compare its performance with alternative inhibitors targeting related phospholipase A2 (PLA2) enzymes, supported by experimental data and detailed protocols.

Introduction to this compound and its Target

This compound is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks these downstream inflammatory pathways.

Comparison of Phospholipase A2 Inhibitors

To provide a comprehensive evaluation of this compound, we compare it with two other well-characterized PLA2 inhibitors: Varespladib, a selective inhibitor of secretory PLA2 group IIA (sPLA2-IIA), and Darapladib, a selective inhibitor of lipoprotein-associated PLA2 (Lp-PLA2).

InhibitorTargetTarget ClassIn Vitro Potency (IC50)
This compound Cytosolic Phospholipase A2α (cPLA2α)cPLA2Sub-micromolar[1]
Varespladib Secretory Phospholipase A2 Group IIA (sPLA2-IIA)sPLA29 nM[2][3][4]
Darapladib Lipoprotein-associated Phospholipase A2 (Lp-PLA2)Lp-PLA20.25 nM[5], 0.27 nM[6]

Validating Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7][8]

dot

Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

A shift in the melting curve of the target protein in the presence of the inhibitor compared to the vehicle control indicates direct target engagement.

Downstream Functional Consequences of Target Engagement

Validation of target engagement should be complemented by assessing the downstream functional consequences of inhibitor binding.

Arachidonic Acid Release

Since cPLA2α is the primary enzyme responsible for releasing arachidonic acid, a direct functional consequence of this compound's target engagement is the inhibition of arachidonic acid release. This can be measured using a radio-labeled arachidonic acid release assay.

dot

Arachidonic_Acid_Pathway cluster_cPLA2a cPLA2α cluster_this compound This compound Membrane Membrane Phospholipids cPLA2a cPLA2α Membrane->cPLA2a hydrolyzes AA Arachidonic Acid PGs_LTs Prostaglandins, Leukotrienes AA->PGs_LTs is converted to Inflammation Inflammation PGs_LTs->Inflammation mediate cPLA2a->AA releases This compound This compound This compound->cPLA2a inhibits

Figure 2: this compound's Mechanism of Action.
NF-κB Signaling Pathway

The inflammatory mediators produced downstream of arachidonic acid can activate the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of PLA2 enzymes is expected to attenuate NF-κB activation.

InhibitorEffect on Downstream Signaling
This compound Expected to inhibit the production of prostaglandins, such as PGE2, which are known to be involved in inflammatory responses.[9][10][11][12]
Varespladib Reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation.[13]
Darapladib Decreases levels of hs-CRP and IL-6.[14][15][16]

dot

Method_Comparison cluster_methods Target Engagement Validation Methods cluster_readouts Primary Readouts CETSA CETSA Binding Direct Target Binding CETSA->Binding Measures FunctionalAssay Functional Assays Downstream Downstream Effects FunctionalAssay->Downstream Measures Binding->Downstream Leads to

Figure 3: Comparison of Validation Methodologies.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a general guideline and should be optimized for the specific cell line and target protein.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound, Varespladib, Darapladib, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[17]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (cPLA2α, sPLA2-IIA, or Lp-PLA2).

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using a suitable detection reagent.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the band intensity of each heated sample to the intensity of the unheated (or lowest temperature) sample for each treatment group.

    • Plot the normalized intensity as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Arachidonic Acid Release Assay Protocol

This protocol is adapted from established methods for measuring arachidonic acid release.[19][20][21][22]

  • Cell Labeling:

    • Plate cells and allow them to adhere overnight.

    • Label the cells by incubating them with [³H]-arachidonic acid (e.g., 0.5 µCi/mL) in a serum-free medium for 18-24 hours.

  • Inhibitor Treatment and Stimulation:

    • Wash the cells with PBS containing fatty acid-free BSA to remove unincorporated [³H]-arachidonic acid.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a suitable agonist (e.g., a calcium ionophore like A23187) to induce arachidonic acid release.

  • Sample Collection and Measurement:

    • After stimulation, collect the supernatant.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-arachidonic acid released by dividing the radioactivity in the supernatant by the total radioactivity (supernatant + cell lysate) and multiplying by 100.

    • Plot the percentage of arachidonic acid release against the inhibitor concentration to determine the IC50 value for the inhibition of release.

Conclusion

Validating the target engagement of this compound in a cellular context is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. The Cellular Thermal Shift Assay provides a direct and robust method to confirm the binding of this compound to cPLA2α in intact cells. Comparing the CETSA data and downstream functional consequences, such as the inhibition of arachidonic acid release and modulation of inflammatory signaling, with those of alternative PLA2 inhibitors like Varespladib and Darapladib, will provide a comprehensive understanding of this compound's cellular pharmacology and its potential as a specific anti-inflammatory drug.

References

Cross-Validation of Ecopladib's Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Ecopladib, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with the phenotypes observed in genetic models harboring a deficiency in the cPLA2α gene (Pla2g4a). The cross-validation of data from pharmacological intervention and genetic modification provides a robust framework for understanding the pivotal role of cPLA2α in inflammatory signaling and for validating its potential as a therapeutic target.

The Central Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are centrally involved in the inflammatory cascade. By inhibiting cPLA2α, this compound and similar compounds aim to curtail the production of these pro-inflammatory molecules. Genetic models, particularly knockout mice lacking a functional Pla2g4a gene, offer a parallel line of evidence to elucidate the physiological and pathological roles of this enzyme.

Comparative Efficacy in a Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. Both pharmacological inhibition and genetic deletion of cPLA2α have demonstrated profound therapeutic effects in this model.

Summary of Key Findings:

ParameterWild-Type (Control)cPLA2α Knockout (Pla2g4a-/-)Wild-Type + cPLA2α Inhibitor (AVX001/AVX002)
Arthritis Incidence >90%Significantly reduced, with disease limited to one digit or less in the few affected animals.[1][2]Significantly lower incidence and delayed onset of arthritis.
Arthritis Severity (Clinical Score) Severe, progressive joint inflammation.Markedly reduced disease severity scores.[1][2]Significant reduction in arthritis index scores.[3]
Histopathology Severe synovitis, pannus formation, cartilage and bone erosion.Dramatically reduced pannus formation, articular fibrillation, and ankylosis.[1][2]Significant reduction in joint inflammation, cartilage damage, and bone erosion.[3]
Plasma Prostaglandin E2 (PGE2) Levels Elevated-Significantly reduced by approximately 50%.[3]

Data from studies on cPLA2α knockout mice reveals a profound resistance to the development of CIA. [1][2] These mice exhibit a striking reduction in both the incidence and severity of the disease. Histological examination of the joints of these animals shows a dramatic attenuation of the inflammatory infiltrate, pannus formation, and subsequent cartilage and bone destruction that are characteristic of the disease in wild-type animals.[1][2]

Similarly, treatment of wild-type mice with selective cPLA2α inhibitors, such as AVX001 and AVX002, has been shown to ameliorate the signs of CIA.[3] These inhibitors significantly reduce the clinical arthritis index and protect against joint damage. Notably, the outcomes observed with pharmacological inhibition closely mirror the phenotype of the cPLA2α knockout mice, providing strong evidence that the therapeutic effects of these inhibitors are indeed mediated through the specific targeting of cPLA2α.[3]

Insights from Models of Allergic Airway Inflammation

In preclinical models of asthma, which are often induced by allergens like ovalbumin (OVA), the role of cPLA2α in driving airway inflammation has also been investigated.

Summary of Key Findings in Asthma Models:

ParameterWild-Type (Control)cPLA2α Knockout (Pla2g4a-/-)
Airway Eosinophilia Marked increase in eosinophils in bronchoalveolar lavage (BAL) fluid.Significant reduction in eosinophil numbers in BAL fluid.
Airway Hyperresponsiveness Increased airway resistance in response to methacholine challenge.Attenuated airway hyperresponsiveness.
Mucus Production Goblet cell hyperplasia and increased mucus secretion.Reduced mucus production.
Th2 Cytokine Levels (e.g., IL-4, IL-5, IL-13) Elevated levels in the lung.Decreased levels of Th2 cytokines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for its cross-validation with genetic models.

cPLA2a_Pathway cPLA2α Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Antigens) cPLA2a cPLA2α Inflammatory_Stimuli->cPLA2a Activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->cPLA2a Arachidonic_Acid Arachidonic Acid (AA) cPLA2a->Arachidonic_Acid Releases This compound This compound This compound->cPLA2a Inhibits COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain, Cell Infiltration) Prostaglandins->Inflammation Leukotrienes->Inflammation CrossValidation_Workflow Experimental Workflow for Cross-Validation cluster_Pharmacological_Arm Pharmacological Arm cluster_Genetic_Arm Genetic Arm WT_mice_pharm Wild-Type Mice Induce_Disease_pharm Induce Disease Model (e.g., CIA, Asthma) WT_mice_pharm->Induce_Disease_pharm Treat_this compound Treat with this compound/ Vehicle Control Induce_Disease_pharm->Treat_this compound Assess_Phenotype_pharm Assess Phenotype Treat_this compound->Assess_Phenotype_pharm Compare_Results Compare Phenotypes (Clinical Scores, Histology, Biomarkers) Assess_Phenotype_pharm->Compare_Results KO_mice cPLA2α Knockout Mice Induce_Disease_gen Induce Disease Model (e.g., CIA, Asthma) KO_mice->Induce_Disease_gen WT_mice_gen Wild-Type Littermates WT_mice_gen->Induce_Disease_gen Assess_Phenotype_gen Assess Phenotype Induce_Disease_gen->Assess_Phenotype_gen Assess_Phenotype_gen->Compare_Results

References

Comparative Analysis of Ecopladib's Potency Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ecopladib's potency across various species, supported by available experimental data. This compound is a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.

Executive Summary

This compound demonstrates sub-micromolar inhibitory activity against cPLA2α, with specific potency varying by the assay and species studied. This guide summarizes the available quantitative data on this compound's potency, details the experimental protocols used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows to aid in the understanding of its mechanism of action and evaluation.

Data Presentation: Potency of this compound

The inhibitory potency of this compound is most commonly reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of cPLA2α by 50%. The available data is summarized in the table below.

Species/Assay ModelIC50 (µM)Reference
In Vitro (GLU micelle assay)0.15[1]
Rat (Whole blood assay)0.11[1]
HumanData not available
MouseData not available
DogData not available

Signaling Pathway of cPLA2α and this compound's Mechanism of Action

Cytosolic PLA2α plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory mediators, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α, thereby blocking the production of these downstream inflammatory molecules.

cPLA2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor Signal Intracellular Signaling (e.g., Ca²⁺ mobilization, MAPK activation) Receptor->Signal cPLA2_inactive Inactive cPLA2α (Cytosol) Signal->cPLA2_inactive Activation cPLA2_active Active cPLA2α (Membrane-associated) cPLA2_inactive->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA COX COX-1/2 AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2_active Inhibition Experimental_Workflow start Start reagent_prep Reagent Preparation (Compound, Enzyme, Substrate) start->reagent_prep in_vitro_assay In Vitro Assay (e.g., GLU Micelle Assay) reagent_prep->in_vitro_assay ex_vivo_assay Ex Vivo Assay (e.g., Whole Blood Assay) reagent_prep->ex_vivo_assay data_collection Data Collection (Fluorescence/Metabolite Levels) in_vitro_assay->data_collection ex_vivo_assay->data_collection data_analysis Data Analysis (IC50 Determination) data_collection->data_analysis comparison Comparative Analysis of Potency data_analysis->comparison end End comparison->end

References

Benchmarking Ecopladib: A Comparative Guide to Phospholipase A2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ecopladib with other prominent phospholipase A2 (PLA2) inhibitors. The data presented is compiled from various scientific sources to aid researchers in evaluating the performance and selectivity of these compounds. Detailed experimental protocols for key assays are also provided to ensure a comprehensive understanding of the presented data.

Introduction to Phospholipase A2 and this compound

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The released arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making PLA2 a significant target for anti-inflammatory drug development.

This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key isoform in the inflammatory cascade.[1] Its efficacy in preclinical models of inflammation has positioned it as a compound of interest for various inflammatory diseases.[1] This guide benchmarks this compound against other well-characterized PLA2 inhibitors, providing a comparative analysis of their potency and selectivity.

Quantitative Comparison of PLA2 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected PLA2 inhibitors against different PLA2 isoforms. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.

Inhibitor Target PLA2 Isoform IC50 Value Assay Conditions Reference
This compound cPLA2α0.15 µMGLU micelle assay[1]
cPLA2α0.11 µMRat whole blood assay[1]
Varespladib sPLA2 (Group IIA)9 nMNot specified[2]
sPLA2 (in human serum)6.2 nMNot specified[2]
Darapladib Lp-PLA20.25 nMRecombinant human enzyme[3]
Methyl arachidonyl fluorophosphonate (MAFP) cPLA2Not specified (potent irreversible inhibitor)Not specified[4]
iPLA20.5 µM5 min preincubation at 40°C[4]
Bromoenol lactone (BEL) iPLA2Not specified (irreversible inhibitor)Not specified

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases cPLA2a cPLA2α cPLA2a->Membrane_Phospholipids translocates to & acts on Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Pro_inflammatory_stimuli->cPLA2a activates This compound This compound This compound->cPLA2a inhibits LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: cPLA2α signaling pathway in inflammation.

PLA2_Inhibitor_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - PLA2 Enzyme - Substrate - Assay Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Detection Measure Product Formation (e.g., Colorimetric, Fluorometric) Reaction->Detection Data_Processing Process Raw Data Detection->Data_Processing IC50_Calculation Calculate IC50 Value Data_Processing->IC50_Calculation

Caption: General workflow for a PLA2 inhibitor assay.

Detailed Experimental Protocols

The following are generalized protocols for assaying the activity of different PLA2 isoforms. Specific details may vary between studies.

Cytosolic PLA2 (cPLA2) Activity Assay (Colorimetric)

This assay measures cPLA2 activity by detecting the release of a thiol-containing compound from a specific substrate, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product.

Materials:

  • cPLA2 enzyme preparation (purified or cell lysate)

  • Arachidonoyl Thio-PC (substrate)

  • cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)[5]

  • DTNB/EGTA solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add the cPLA2 enzyme preparation to each well.

  • Add the inhibitor dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.

  • Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.[5]

  • Stop the reaction and develop the color by adding the DTNB/EGTA solution to each well.

  • Read the absorbance at 414 nm (or 405 nm) using a microplate reader.[5]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Secretory PLA2 (sPLA2) Activity Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that, upon cleavage by sPLA2, releases a fluorescent product.

Materials:

  • sPLA2 enzyme preparation

  • Fluorogenic sPLA2 substrate

  • sPLA2 Assay Buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., Varespladib) in the assay buffer.

  • Add the sPLA2 enzyme to the wells of a black 96-well plate.

  • Add the inhibitor dilutions and incubate.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Determine the reaction rates and calculate the percentage of inhibition to derive the IC50 value. A specific protocol using a synthetic thiophospholipid substrate that reacts with a fluorogenic probe to produce a product detectable at Ex/Em = 388/513 nm is also available.[6]

Calcium-Independent PLA2 (iPLA2) Activity Assay

The activity of iPLA2 can be measured using a radiolabeled phospholipid substrate.

Materials:

  • iPLA2 enzyme preparation

  • Radiolabeled phospholipid substrate (e.g., [3H]plasmenylcholine)

  • Assay buffer (e.g., 10 mM Tris, 10% glycerol, 4 mM EGTA, pH 7.0)[7]

  • Scintillation fluid and counter

Procedure:

  • Prepare inhibitor dilutions (e.g., Bromoenol lactone).

  • Incubate the iPLA2 enzyme with the inhibitor.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a defined period (e.g., 5 minutes).[7]

  • Terminate the reaction and extract the radiolabeled free fatty acid.

  • Quantify the released radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and the IC50 value.

Lipoprotein-Associated PLA2 (Lp-PLA2) Activity Assay (Colorimetric)

This assay is often used for clinical samples to measure Lp-PLA2 activity in plasma or serum.

Materials:

  • Plasma or serum sample

  • Lp-PLA2 substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare inhibitor dilutions (e.g., Darapladib).

  • Add the plasma or serum sample to the wells of a 96-well plate.

  • Add the inhibitor dilutions and incubate.

  • Add the Lp-PLA2 substrate to initiate the reaction.

  • Incubate for a specified time at a controlled temperature.

  • Measure the change in absorbance at the appropriate wavelength.

  • Calculate the Lp-PLA2 activity and the percentage of inhibition to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of cPLA2α, a critical enzyme in the inflammatory pathway. When benchmarked against other PLA2 inhibitors, its selectivity for cPLA2α is a key feature. Varespladib demonstrates high potency against sPLA2, while Darapladib is a highly potent inhibitor of Lp-PLA2. Broad-spectrum inhibitors like MAFP target multiple PLA2 isoforms. The choice of inhibitor for research or therapeutic development will depend on the specific PLA2 isoform implicated in the disease of interest. The provided data and protocols offer a valuable resource for the comparative evaluation of these important pharmacological tools.

References

Ecopladib's Selectivity Profile: A Comparative Analysis with Other '-pladibs'

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct selectivity profiles of Ecopladib and other '-pladib' inhibitors, supported by experimental data and methodologies.

The class of drugs ending in "-pladib" represents a significant therapeutic effort to modulate inflammatory pathways by targeting phospholipase A2 (PLA2) enzymes. However, the specific members of this class exhibit crucial differences in their selectivity, targeting distinct PLA2 isoforms and, consequently, different signaling cascades. This guide provides a comprehensive comparison of the selectivity profile of this compound, a cytosolic phospholipase A2α (cPLA2α) inhibitor, with other notable '-pladibs' such as darapladib and rilapladib, which are potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).

Distinguishing the Targets: cPLA2α vs. Lp-PLA2

The fundamental difference in the mechanism of action between this compound and other '-pladibs' lies in their primary enzymatic targets.

  • This compound selectively inhibits cytosolic phospholipase A2α (cPLA2α) . This intracellular enzyme plays a critical role in the inflammatory process by liberating arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

  • Darapladib and Rilapladib are selective inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) .[1][2] This enzyme is primarily found in the circulation, associated with low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[3] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3]

This divergence in targets leads to distinct therapeutic applications, with cPLA2α inhibitors like this compound being investigated for inflammatory conditions such as asthma, osteoarthritis, and rheumatoid arthritis, while Lp-PLA2 inhibitors have been primarily explored for their potential in mitigating atherosclerosis and cardiovascular disease.[4][5]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound, darapladib, and rilapladib against their respective primary targets.

InhibitorPrimary TargetIC50AssayReference
This compound cPLA2α0.15 µMGLU micelle assay[1][6]
0.11 µMRat whole blood assay[1][6]
Darapladib Lp-PLA20.25 nMDNPG assay[7]
Rilapladib Lp-PLA2230 pMNot Specified[8][9]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Selectivity Profile Insights

While direct head-to-head comparative studies assessing the cross-reactivity of these specific inhibitors across both cPLA2α and Lp-PLA2 are not extensively published, available data provides significant insights into their selectivity:

  • This compound: Studies have shown that this compound is highly selective for cPLA2α. It demonstrates no significant activity towards the closely related β and γ isoforms of cytosolic PLA2.[6] Furthermore, at a concentration of 1 µM, this compound exhibited only 16% inhibition of secretory PLA2 (sPLA2) and was found to be inactive against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) at 20 µM, a concentration nearly 100 times its IC50 for cPLA2α.[1]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and the experimental approaches to assess their activity, the following diagrams are provided.

cPLA2α Signaling Pathway Stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cPLA2a_inactive Inactive cPLA2α Stimulus->cPLA2a_inactive Ca²⁺ influx, MAPK phosphorylation Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active cPLA2a_active->Membrane Hydrolysis COX COX-1/COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2a_active Inhibition

Figure 1: cPLA2α Signaling Pathway and this compound's Point of Intervention.

Lp-PLA2 Signaling Pathway in Atherosclerosis LDL LDL Particle Oxidation Oxidation LDL->Oxidation oxLDL Oxidized LDL (oxLDL) Oxidation->oxLDL LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine (lyso-PC) oxLDL->LysoPC oxNEFA Oxidized NEFAs oxLDL->oxNEFA LpPLA2->oxLDL Hydrolyzes Oxidized Phospholipids Macrophage Macrophage LysoPC->Macrophage Chemoattraction, Activation oxNEFA->Macrophage Inflammation FoamCell Foam Cell Macrophage->FoamCell Atherosclerosis Atherosclerotic Plaque Progression FoamCell->Atherosclerosis Pladibs Darapladib / Rilapladib Pladibs->LpPLA2 Inhibition

Figure 2: Lp-PLA2 Signaling Pathway and the Point of Intervention for Darapladib/Rilapladib.

Experimental Workflow for PLA2 Inhibition Assays cluster_cPLA2a cPLA2α Activity Assay (GLU Micelle) cluster_LpPLA2 Lp-PLA2 Activity Assay (Enzymatic) cPLA2a_enzyme Recombinant cPLA2α Enzyme cPLA2a_incubation Incubation cPLA2a_enzyme->cPLA2a_incubation cPLA2a_substrate Radiolabeled Phospholipid Micelles cPLA2a_substrate->cPLA2a_incubation cPLA2a_inhibitor This compound (or vehicle) cPLA2a_inhibitor->cPLA2a_incubation cPLA2a_separation Separation of Free Fatty Acid cPLA2a_incubation->cPLA2a_separation cPLA2a_quantification Quantification (Scintillation Counting) cPLA2a_separation->cPLA2a_quantification LpPLA2_source Plasma/Serum Sample or Recombinant Lp-PLA2 LpPLA2_incubation Incubation LpPLA2_source->LpPLA2_incubation LpPLA2_substrate Chromogenic/Fluorogenic Substrate (e.g., 2-thio-PAF, DNPG) LpPLA2_substrate->LpPLA2_incubation LpPLA2_inhibitor Darapladib/Rilapladib (or vehicle) LpPLA2_inhibitor->LpPLA2_incubation LpPLA2_detection Spectrophotometric/Fluorometric Detection LpPLA2_incubation->LpPLA2_detection

References

Ecopladib's Activity: A Comparative Analysis from In Vitro Inhibition to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro to in vivo correlation of Ecopladib's activity as a cytosolic phospholipase A2α (cPLA2α) inhibitor, benchmarked against other relevant compounds.

This guide provides an objective comparison of this compound's performance with alternative cPLA2α inhibitors, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical validation.

Introduction to this compound and cPLA2α Inhibition

This compound is an indole-based small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2][3] cPLA2α catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators, making it a promising therapeutic candidate for a range of inflammatory conditions.[2]

Comparative In Vitro Activity of cPLA2α Inhibitors

The in vitro potency of this compound has been evaluated in various enzymatic and cell-based assays. A common method to assess direct enzymatic inhibition is the GLU micelle assay, which utilizes a fluorescent substrate to measure cPLA2α activity. In this assay, this compound demonstrates sub-micromolar inhibitory activity.[1] Another crucial in vitro evaluation is the rat whole blood assay, which provides a more physiologically relevant environment by measuring the inhibition of eicosanoid production in response to an inflammatory stimulus in the presence of blood cells and plasma proteins.

CompoundAssay TypeIC50 (µM)Reference
This compound GLU Micelle Assay (cPLA2α)0.15[1][4]
Rat Whole Blood Assay0.11[1][4]
Efipladib cPLA2α Enzymatic Assay0.04[5]
Giripladib cPLA2α Enzymatic AssayData Not Available

Table 1: Comparative In Vitro Potency of cPLA2α Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs against cPLA2α in different in vitro assays.

Correlation to In Vivo Efficacy in Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the in vivo activity of anti-inflammatory compounds. In this model, the administration of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of the test compound is measured by its ability to reduce this swelling.

CompoundAnimal ModelEndpointED50 (mg/kg)Reference
This compound Rat Carrageenan-Induced Paw EdemaEdema Reduction40 (oral)[1]
Efipladib Rat Inflammatory Pain ModelNociceptive Response InhibitionNot Reported[6]
Giripladib Not AvailableNot AvailableData Not Available

Table 2: Comparative In Vivo Efficacy of cPLA2α Inhibitors. This table presents the effective dose required to produce a 50% reduction in the measured endpoint (ED50) for this compound and related compounds in preclinical models of inflammation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases Inflammatory_Stimuli Inflammatory Stimuli cPLA2a_inactive cPLA2α (inactive) Inflammatory_Stimuli->cPLA2a_inactive Activates cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Ca2+, MAPK cPLA2a_active->Membrane_Phospholipids Translocates to & acts on COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation This compound This compound This compound->cPLA2a_active Inhibits

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

G Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (cPLA2α Enzymatic Assay) Start->In_Vitro_Screening Cell_Based_Assay Cell-Based Assay (Whole Blood Assay) In_Vitro_Screening->Cell_Based_Assay Potent Compounds In_Vivo_Model In Vivo Efficacy Model (Carrageenan Paw Edema) Cell_Based_Assay->In_Vivo_Model Active Compounds Data_Analysis Data Analysis (IC50, ED50 Calculation) In_Vivo_Model->Data_Analysis Correlation In Vitro-In Vivo Correlation Analysis Data_Analysis->Correlation End Lead Optimization/ Clinical Candidate Correlation->End

References

Safety Operating Guide

Proper Disposal of Ecopladib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Ecopladib (CAS No. 381683-92-7), a potent inhibitor of cytosolic phospholipase A2α. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Pre-Disposal and Handling

Prior to disposal, proper handling and storage of this compound are paramount to minimize risk.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and prevent electrostatic discharge.

Storage:

  • Store this compound in a tightly closed, suitable container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.

This compound Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol is based on available safety data and general best practices for hazardous chemical waste.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be securely sealed, and stored in a designated secondary containment area.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Method:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1][2]

    • Controlled incineration with flue gas scrubbing is an acceptable alternative.[1][2]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2] Discharge into the environment and sewer systems must be strictly avoided.[1][2]

  • Container Decontamination and Disposal:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.

    • Once decontaminated, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[1]

Spill Management

In the event of an this compound spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: Wear appropriate PPE and contain the spill using absorbent materials from a chemical spill kit.

  • Cleanup: Carefully collect the spilled material and absorbent pads and place them in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Quantitative Data Summary

No quantitative data regarding specific disposal parameters (e.g., concentration limits for sewer disposal) for this compound is publicly available. All disposal decisions should be based on the principle of treating the substance as hazardous chemical waste.

ParameterValueSource
CAS Number381683-92-7PubChem
Molecular FormulaC39H33Cl3N2O5SPubChem
Molecular Weight748.1 g/mol PubChem[3]

Visual Guidance: this compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Ecopladib_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal_path Disposal Pathway Ecopladib_Waste This compound Waste (Solid, Liquid, Contaminated Materials) Waste_Container Designated Hazardous Waste Container Ecopladib_Waste->Waste_Container Collect & Label Licensed_Facility Licensed Chemical Destruction Facility Waste_Container->Licensed_Facility Primary Method Incineration Controlled Incineration with Flue Gas Scrubbing Waste_Container->Incineration Alternative Method Prohibited_Disposal Prohibited: - Drain Disposal - Regular Trash Waste_Container->Prohibited_Disposal

Caption: Workflow for the proper disposal of this compound waste.

Visual Guidance: Empty Container Decontamination

This diagram outlines the steps for decontaminating empty this compound containers prior to their final disposal.

Container_Decontamination_Workflow Empty_Container Empty this compound Container Triple_Rinse Triple-Rinse with Suitable Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Decontaminated_Container Decontaminated Container Triple_Rinse->Decontaminated_Container Final_Disposal Recycle, Recondition, or Landfill (Punctured) Decontaminated_Container->Final_Disposal

References

Essential Safety and Logistical Information for Handling Ecopladib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical guidance for the handling of Ecopladib, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of research. This guide offers step-by-step operational and disposal plans to directly address procedural questions and establish a comprehensive safety framework for all laboratory personnel working with this compound.

Compound Data Summary

A clear understanding of the physical and chemical properties of this compound is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₉H₃₃Cl₃N₂O₅S
Molecular Weight 748.11 g/mol
Appearance Solid, white to off-white powder
CAS Number 381683-92-7
Storage Conditions Store at -20°C for long-term stability.

Personal Protective Equipment (PPE) Protocol

Due to its potent biological activity, a stringent PPE protocol is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Disposable, low-linting lab coat with knit cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved N95 or higher respirator
Solution Preparation and Handling - Disposable, low-linting lab coat with knit cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Chemical splash goggles (if splash risk is high)
General Laboratory Use (in solution) - Standard lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses

Experimental Protocols: Safe Handling of this compound

The following protocols provide a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Unpacking
  • Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before opening, don the appropriate PPE as specified for handling dry powder.

  • Verify Integrity: Carefully open the shipping container and inspect the primary container for any breaches.

  • Transport to Designated Area: Transport the sealed container to a designated, controlled-access area for potent compounds.

Weighing and Aliquoting (in a Chemical Fume Hood)
  • Prepare Work Area: Decontaminate the work surface of a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.

  • Assemble Equipment: Place all necessary equipment (e.g., balance, spatulas, weigh boats, pre-labeled storage vials) inside the fume hood.

  • Don Full PPE: Wear the full PPE ensemble for handling dry powder.

  • Weigh Compound: Carefully weigh the desired amount of this compound. Use a gentle scooping motion to minimize dust generation.

  • Aliquot: Transfer the weighed compound into appropriately labeled vials.

  • Seal and Store: Securely cap the vials and store them under the recommended conditions.

  • Decontaminate: Wipe down all equipment and the work surface with a suitable deactivating agent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Dispose of Waste: All disposable materials used in this process are to be considered contaminated waste and disposed of accordingly.

Solution Preparation
  • Work in a Fume Hood: All solution preparation must be conducted within a certified chemical fume hood.

  • Don PPE: Wear the appropriate PPE for handling solutions.

  • Add Solvent: Carefully add the desired solvent to the vial containing the pre-weighed this compound.

  • Ensure Dissolution: Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

  • Transfer Solution: If necessary, use a calibrated pipette to transfer the solution to the experimental vessel.

Operational Workflow for Handling this compound

G Operational Workflow for Handling this compound cluster_receiving Receiving cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal receiving_start Receive Shipment inspect_package Inspect Package receiving_start->inspect_package don_ppe_receiving Don Appropriate PPE inspect_package->don_ppe_receiving unpack Unpack in Designated Area don_ppe_receiving->unpack weighing Weighing & Aliquoting (in Fume Hood) unpack->weighing solution_prep Solution Preparation (in Fume Hood) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment collect_waste Collect Contaminated Waste experiment->collect_waste dispose Dispose per Guidelines collect_waste->dispose

Caption: This diagram outlines the procedural flow for safely handling this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), weigh boats, and other solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Potent Compound," "Chemical Waste").

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in the regular trash.

Disposal Plan Diagram

G Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (PPE, weigh boats, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (solutions, rinsates) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Secure Temporary Storage solid_container->storage liquid_container->storage sharps_container->storage disposal_vendor Licensed Hazardous Waste Disposal storage->disposal_vendor

Caption: This diagram illustrates the waste stream and disposal process for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecopladib
Reactant of Route 2
Ecopladib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.